EPAC 5376753
Description
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Properties
IUPAC Name |
5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O3S/c16-7-1-3-9(11(17)5-7)12-4-2-8(22-12)6-10-13(20)18-15(23)19-14(10)21/h1-6H,(H2,18,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAOFKJHOUFHKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Allosteric Mechanism of EPAC Inhibitor 5376753: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of the selective and allosteric Epac (Exchange protein directly activated by cAMP) inhibitor, EPAC 5376753. The document details its molecular target, signaling pathway, and potency, supported by quantitative data and comprehensive experimental protocols.
Executive Summary
This compound is a 2-Thiobarbituric acid derivative that functions as a selective, allosteric inhibitor of Epac1.[1][2] It prevents the cAMP-induced conformational change necessary for Epac1 activation by binding to the hinge region of the cyclic nucleotide-binding domain (CNBD).[3] With a half-maximal inhibitory concentration (IC50) of 4 µM in Swiss 3T3 cells, this compound demonstrates potent and selective inhibition of Epac-mediated signaling pathways, such as fibroblast migration, without affecting the activity of Protein Kinase A (PKA) or adenylyl cyclases.[1][2][4][5] This makes it a valuable tool for dissecting the physiological and pathological roles of Epac1.
Mechanism of Action
This compound exerts its inhibitory effect through an allosteric mechanism. Computational modeling and experimental validation have identified its binding site as the hinge region of the CNBD of Epac1.[3] In its inactive state, the regulatory domain of Epac sterically hinders the catalytic domain. The binding of the second messenger cyclic adenosine monophosphate (cAMP) to the CNBD induces a significant conformational change, relieving this autoinhibition and allowing the catalytic domain to interact with and activate its downstream target, the small GTPase Rap1.
This compound, by binding to the hinge of the CNBD, stabilizes the inactive conformation of Epac1.[3] This prevents the necessary conformational shift even in the presence of cAMP, thus locking the enzyme in its "off" state and inhibiting the subsequent activation of Rap1 and its downstream signaling cascades.[3]
Signaling Pathway
The canonical Epac1 signaling pathway and the inhibitory point of this compound are depicted below.
Caption: Epac1 signaling pathway and the allosteric inhibition by this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Cell Line | Reference |
| IC50 (Epac1 Inhibition) | 4 µM | Swiss 3T3 | [6][1][4][5] |
| Table 1: Potency of this compound. |
| Concentration | Effect on Cell Viability | Duration | Reference |
| < 50 µM | No significant effect | 48 hours | [6] |
| > 50 µM | Significant inhibition | 48 hours | [6] |
| Table 2: Cytotoxicity of this compound. |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound are provided below.
Rap1 Activation Assay (Pull-Down Method)
This assay measures the level of active, GTP-bound Rap1, a direct downstream target of Epac.
Principle: A GST-fusion protein containing the Rap-binding domain (RBD) of RalGDS, which specifically binds to the GTP-bound form of Rap1, is used to pull down active Rap1 from cell lysates. The amount of pulled-down Rap1 is then quantified by Western blotting.
Protocol:
-
Cell Lysis:
-
Culture Swiss 3T3 cells to 80-90% confluency.
-
Treat cells with desired concentrations of this compound followed by an Epac agonist (e.g., 8-pCPT-2'-O-Me-cAMP or forskolin).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 1 mL of lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, and protease inhibitors).
-
Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Pull-Down of Active Rap1:
-
Incubate 500 µg of cleared cell lysate with 20 µg of GST-RalGDS-RBD immobilized on glutathione-Sepharose beads.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation at 500 x g for 3 minutes.
-
Wash the beads three times with 1 mL of wash buffer (lysis buffer without protease inhibitors).
-
-
Elution and Detection:
-
Resuspend the beads in 40 µL of 2x SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against Rap1, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
Caption: Experimental workflow for the Rap1 activation pull-down assay.
PKA Activity Assay (VASP Phosphorylation)
This assay is used to determine the selectivity of this compound by measuring its effect on PKA, another key cAMP effector.
Principle: PKA phosphorylates vasodilator-stimulated phosphoprotein (VASP) at Ser157. The level of phosphorylated VASP (pVASP) serves as a readout for PKA activity.
Protocol:
-
Cell Treatment and Lysis:
-
Treat HEK293 cells with this compound and a PKA activator (e.g., forskolin).
-
Lyse cells as described in the Rap1 activation assay protocol.
-
-
Western Blotting:
-
Separate 20 µg of total protein from each sample by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for pVASP (Ser157).
-
Probe a parallel blot with an antibody for total VASP as a loading control.
-
Use an appropriate HRP-conjugated secondary antibody and ECL for detection.
-
Adenylyl Cyclase Activity Assay
This assay confirms that this compound does not directly inhibit the production of cAMP.
Principle: The conversion of ATP to cAMP by adenylyl cyclase is measured, often using a competitive enzyme immunoassay (EIA) or by detecting the formation of radiolabeled cAMP from [α-³²P]ATP.
Protocol (EIA-based):
-
Membrane Preparation:
-
Prepare cell membranes from a suitable cell line.
-
-
Enzymatic Reaction:
-
Incubate the cell membranes with ATP, MgCl2, and the test compound (this compound) in an appropriate buffer.
-
Include a known adenylyl cyclase activator (e.g., forskolin) to stimulate the reaction.
-
-
cAMP Quantification:
-
Stop the reaction.
-
Measure the amount of cAMP produced using a commercially available cAMP EIA kit according to the manufacturer's instructions.
-
Caption: Logical diagram illustrating the determination of this compound selectivity.
Conclusion
This compound is a well-characterized, selective, and allosteric inhibitor of Epac1. Its mechanism of action, involving the stabilization of the inactive conformation of the enzyme, provides a targeted means to probe the function of the Epac1-Rap1 signaling axis. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound to investigate the roles of Epac1 in health and disease.
References
- 1. A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenylate Cyclase Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Allosteric Inhibition of Epac: COMPUTATIONAL MODELING AND EXPERIMENTAL VALIDATION TO IDENTIFY ALLOSTERIC SITES AND INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. merckmillipore.com [merckmillipore.com]
Introduction to Epac: A Key Mediator of cAMP Signaling
References
- 1. cAMP Inhibits Cell Migration by Interfering with Rac-induced Lamellipodium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of Human Dermal Fibroblast Migration Driven by Type I Collagen and Platelet-derived Growth Factor-BB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Inhibition of Epac: COMPUTATIONAL MODELING AND EXPERIMENTAL VALIDATION TO IDENTIFY ALLOSTERIC SITES AND INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
The Role of EPAC Inhibitor 5376753 in cAMP Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular processes, including cell growth, differentiation, metabolism, and gene expression.[1][2][3][4] For decades, the effects of cAMP were thought to be mediated almost exclusively by Protein Kinase A (PKA).[1][5] However, the discovery of Exchange Proteins Directly Activated by cAMP (EPACs) has unveiled a parallel, PKA-independent signaling axis, adding a new layer of complexity and specificity to cAMP-mediated events.[5][6][7] EPAC proteins, also known as cAMP-regulated guanine nucleotide exchange factors (cAMP-GEFs), function as crucial sensors for intracellular cAMP, transducing signals to downstream effectors, primarily the small GTPases Rap1 and Rap2.[5][6][7]
There are two major isoforms of EPAC, EPAC1 and EPAC2, encoded by the RAPGEF3 and RAPGEF4 genes, respectively.[8][9] While EPAC1 is ubiquitously expressed, the expression of EPAC2 is more restricted, with high levels found in endocrine tissues and the brain.[8] These isoforms share a conserved catalytic region but differ in their regulatory domains, which contributes to their distinct subcellular localization and functional roles.[6][9][10][11] The differential expression and function of EPAC isoforms make them attractive therapeutic targets for a variety of diseases, including cardiovascular disorders, metabolic diseases, and cancer.[6][12][13][14][15]
This technical guide focuses on the role of a specific EPAC inhibitor, designated as EPAC 5376753, in the context of cAMP signaling. This compound is a selective and allosteric inhibitor of EPAC1, offering a valuable tool for dissecting the specific functions of this isoform and exploring its therapeutic potential.[16][17][18][19][20]
The cAMP-EPAC Signaling Pathway
The canonical cAMP signaling pathway begins with the activation of G protein-coupled receptors (GPCRs) by extracellular stimuli. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[1][2][21] The subsequent rise in intracellular cAMP concentration can then activate two main downstream effectors: PKA and EPAC.[1][4]
While PKA is a kinase that phosphorylates a multitude of protein substrates, EPAC proteins act as guanine nucleotide exchange factors (GEFs) for Rap GTPases.[5][6] Upon binding cAMP, EPAC undergoes a conformational change that relieves autoinhibition and exposes its catalytic GEF domain.[22] This allows EPAC to interact with the inactive, GDP-bound form of Rap1 or Rap2, facilitating the exchange of GDP for GTP.[6][22] The now active, GTP-bound Rap proteins can then engage with a variety of downstream effectors to regulate diverse cellular processes such as cell adhesion, junction formation, secretion, and gene expression.[4][5][7]
Figure 1. The cAMP-EPAC signaling pathway and the inhibitory action of this compound.
This compound: A Selective EPAC1 Inhibitor
This compound is a derivative of 2-Thiobarbituric acid and has been identified as a selective and allosteric inhibitor of EPAC.[16] Notably, it exhibits selectivity for EPAC1.[16][17][20] This selectivity is crucial for dissecting the distinct roles of EPAC1 and EPAC2 in cellular physiology and pathology. Unlike competitive inhibitors that bind to the cAMP-binding site, allosteric inhibitors like this compound bind to a different site on the protein, inducing a conformational change that prevents its activation.[16][17]
Quantitative Data on EPAC Modulators
The development of specific pharmacological tools has been instrumental in elucidating the functions of EPAC. Below is a summary of key quantitative data for this compound and other commonly used EPAC modulators.
| Compound | Target(s) | Action | IC50 / EC50 | Cell Line / System | Reference(s) |
| This compound | EPAC1 | Inhibitor | IC50: 4 µM | Swiss 3T3 cells | [16][17] |
| ESI-09 | EPAC1 and EPAC2 | Inhibitor | IC50: 3.2 µM (EPAC1), 1.4 µM (EPAC2) | In vitro | [23][24][25] |
| ESI-05 | EPAC2 | Inhibitor | - | Pancreatic β-cells | [12] |
| 8-pCPT-2'-O-Me-cAMP (007) | EPAC1 and EPAC2 | Activator | EC50: 2.2 µM (EPAC1) | In vitro | [26][27] |
| 8-pCPT-2'-O-Me-cAMP-AM (007-AM) | EPAC1 and EPAC2 | Activator (cell-permeable) | - | HUVECs, Jurkat-Epac1 cells, INS-1 cells | [28][29] |
| Sp-8-BnT-cAMPS (S-220) | EPAC2 | Activator | - | Human pancreatic cells | [30] |
Experimental Protocols for Studying EPAC Signaling
The investigation of EPAC's role in cAMP signaling and the characterization of inhibitors like this compound rely on a variety of experimental techniques. Below are detailed methodologies for key experiments.
Rap1 Activation Assay
This assay is fundamental for assessing the guanine nucleotide exchange factor (GEF) activity of EPAC.
Principle: Active, GTP-bound Rap1 can be specifically pulled down from cell lysates using a protein domain that binds only to the active conformation of Rap1 (e.g., the RalGDS-RBD). The amount of pulled-down Rap1 is then quantified by Western blotting.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., Swiss 3T3) and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-incubate the cells with this compound at various concentrations for 30-60 minutes.
-
Stimulation: Stimulate the cells with an EPAC activator (e.g., 8-pCPT-2'-O-Me-cAMP) for 5-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing a non-ionic detergent (e.g., 1% NP-40), protease inhibitors, and phosphatase inhibitors.
-
Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to remove cellular debris.
-
Pull-down: Incubate a portion of the supernatant with GST-RalGDS-RBD beads (or similar affinity reagent) for 1 hour at 4°C with gentle rotation.
-
Washing: Wash the beads three times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for Rap1.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.
-
Quantification: Densitometrically quantify the bands corresponding to active Rap1 and normalize to the total Rap1 in the input lysates.
Figure 2. Workflow for the Rap1 Activation Assay.
Förster Resonance Energy Transfer (FRET)-Based EPAC Biosensor Assay
This live-cell imaging technique allows for the real-time monitoring of EPAC activation.
Principle: FRET-based EPAC biosensors consist of EPAC flanked by a donor fluorophore (e.g., CFP) and an acceptor fluorophore (e.g., YFP). In the inactive state, the fluorophores are in close proximity, resulting in a high FRET signal. Upon cAMP binding, EPAC undergoes a conformational change that separates the fluorophores, leading to a decrease in FRET.
Detailed Protocol:
-
Cell Transfection: Transfect cells with a plasmid encoding an EPAC-based FRET biosensor (e.g., pEPAC-CFP/YFP).
-
Cell Plating: Plate the transfected cells on glass-bottom dishes suitable for microscopy.
-
Imaging Setup: Mount the dish on an inverted fluorescence microscope equipped with a heated stage, an environmental chamber to maintain 37°C and 5% CO2, and filter sets for CFP and YFP.
-
Baseline Measurement: Acquire baseline images of CFP and YFP fluorescence before any treatment.
-
Inhibitor Treatment: Add this compound to the imaging medium and incubate for the desired time.
-
Stimulation: Add an EPAC activator (e.g., forskolin to increase intracellular cAMP) and acquire images at regular intervals.
-
Image Analysis: Calculate the FRET ratio (e.g., YFP/CFP) for each time point. A decrease in the FRET ratio indicates EPAC activation.
-
Data Analysis: Plot the change in FRET ratio over time to visualize the kinetics of EPAC activation and the inhibitory effect of this compound.
Cell Migration Assay
EPAC signaling is known to be involved in cell migration. This assay can be used to assess the functional consequences of EPAC1 inhibition by this compound.
Principle: The wound healing or "scratch" assay is a straightforward method to measure cell migration in vitro. A "wound" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the wound is monitored over time.
Detailed Protocol:
-
Cell Seeding: Seed cells in a multi-well plate and grow them to full confluency.
-
Wound Creation: Create a scratch in the cell monolayer using a sterile pipette tip.
-
Washing: Gently wash the cells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing this compound at various concentrations. Include a vehicle control and a positive control (e.g., a known migration inhibitor).
-
Imaging: Acquire images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) using a phase-contrast microscope.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software. Calculate the percentage of wound closure over time. A decrease in the rate of wound closure in the presence of this compound indicates an inhibitory effect on cell migration.
The Role of EPAC in Disease and as a Therapeutic Target
The diverse cellular functions regulated by EPAC signaling implicate its involvement in a wide range of diseases.
-
Cardiovascular Diseases: EPAC is involved in regulating cardiac function, including calcium handling and excitation-contraction coupling.[6][31] Dysregulation of EPAC signaling has been linked to cardiac hypertrophy and arrhythmias.[6][10] Both EPAC1 and EPAC2 have been suggested as potential therapeutic targets in heart failure.[12]
-
Metabolic Disorders: EPAC2 plays a crucial role in promoting insulin secretion from pancreatic β-cells, making EPAC2-selective agonists a potential therapeutic strategy for type 2 diabetes.[12][14][32]
-
Cancer: EPAC signaling has been shown to regulate cancer cell migration, invasion, and proliferation.[23][33] The EPAC inhibitor ESI-09 has been shown to decrease the migration and invasion of pancreatic cancer cells.[33]
-
Inflammatory Diseases: EPAC1 is implicated in vascular inflammation, and EPAC1-selective agonists may be beneficial in treating conditions like atherosclerosis.[12]
-
Vascular Diseases: EPAC proteins play important roles in vascular physiology and pathology, and pharmacological modulation of EPAC is being explored for the treatment of various vascular diseases.[13][15]
The development of isoform-selective EPAC modulators, such as the EPAC1 inhibitor this compound, is a critical step towards realizing the therapeutic potential of targeting this signaling pathway. These tools will not only advance our fundamental understanding of cAMP signaling but also pave the way for novel therapeutic interventions for a multitude of diseases.
Figure 3. Involvement of EPAC isoforms in various diseases and potential therapeutic approaches.
Conclusion
The discovery of EPAC has fundamentally changed our understanding of cAMP signaling, revealing a complex and nuanced network of intracellular communication. The development of specific pharmacological tools to dissect the roles of EPAC isoforms is paramount for both basic research and drug discovery. This compound, as a selective EPAC1 inhibitor, represents a valuable asset in this endeavor. By enabling the specific interrogation of EPAC1-mediated pathways, this compound will facilitate a deeper understanding of its physiological and pathophysiological roles and may ultimately contribute to the development of novel therapies for a range of human diseases.
References
- 1. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. cAMP signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 5. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Role of EPAC in cAMP-Mediated Actions in Adrenocortical Cells [frontiersin.org]
- 9. Origin and Isoform Specific Functions of Exchange Proteins Directly Activated by cAMP: A Phylogenetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Epac fluorescent ligand reveals distinct Epac1 vs. Epac2 distribution and function in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. The future of EPAC-targeted therapies: agonism versus antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Epac: A Promising Therapeutic Target for Vascular Diseases: A Review [frontiersin.org]
- 14. scholars.northwestern.edu [scholars.northwestern.edu]
- 15. Epac: A Promising Therapeutic Target for Vascular Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. This compound - MedChem Express [bioscience.co.uk]
- 18. medchemexpress.com [medchemexpress.com]
- 19. This compound | Epac抑制剂 | MCE [medchemexpress.cn]
- 20. mybiosource.com [mybiosource.com]
- 21. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 22. What are EPAC inhibitors and how do they work? [synapse.patsnap.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. caymanchem.com [caymanchem.com]
- 25. MilliporeSigma Calbiochem EPAC Inhibitor, ESI-09 10mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 26. medchemexpress.com [medchemexpress.com]
- 27. caymanchem.com [caymanchem.com]
- 28. 8-pCPT-2-O-Me-cAMP-AM | EPAC | Tocris Bioscience [tocris.com]
- 29. 8-pCPT-2-O-Me-cAMP-AM - Focus Biomolecules [mayflowerbio.com]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. The future of EPAC-targeted therapies: agonism versus antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. ESI 09 | EPAC | Tocris Bioscience [tocris.com]
EPAC 5376753: A Deep Dive into its Selectivity for Epac Over PKA
For Immediate Release
This technical guide provides an in-depth analysis of the selectivity profile of the small molecule inhibitor, EPAC 5376753, for the Exchange protein directly activated by cAMP (Epac) versus Protein Kinase A (PKA). This document is intended for researchers, scientists, and drug development professionals engaged in cAMP signaling pathway research.
Executive Summary
This compound is a selective, allosteric inhibitor of Epac1 and Epac2.[1][2] It has been identified through computational modeling and validated experimentally to target a conserved hinge region within the cyclic nucleotide-binding domain of Epac.[1][2] A key characteristic of this compound is its high selectivity for Epac over the structurally related cAMP effector, PKA. This document summarizes the quantitative data supporting this selectivity, details the experimental protocols used for its determination, and provides visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Selectivity of this compound
The selectivity of this compound was determined by assessing its inhibitory effect on Epac1-mediated Rap1 activation and its lack of effect on PKA-mediated phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP).
| Target Protein | Assay | Compound Concentration | Result | Reference |
| Epac1 | Rap1 Activation in Swiss 3T3 cells | 4 µM | IC50 | [1] |
| PKA | VASP Phosphorylation (Ser157) in Swiss 3T3 cells | 10 µM | No significant inhibition | [1] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental context and the mechanism of action, the following diagrams illustrate the cAMP signaling cascade and the workflows of the key selectivity assays.
Caption: The cAMP signaling pathway illustrating the distinct roles of Epac and PKA.
Caption: Workflow for determining Epac activity via Rap1 pulldown assay.
Caption: Workflow for determining PKA activity via VASP phosphorylation assay.
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide, based on the procedures described in Brown et al., 2014.[1]
Epac Activity Assessment: Rap1 Pulldown Assay
This assay measures the activation of Rap1, a downstream effector of Epac, to determine Epac activity.
1. Cell Culture and Treatment:
-
Swiss 3T3 cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Cells were seeded and grown to 80-90% confluency.
-
Prior to the experiment, cells were serum-starved for 18 hours.
-
Cells were pre-treated with either vehicle (DMSO) or varying concentrations of this compound for 30 minutes.
-
Epac was activated by stimulating the cells with 10 µM forskolin and 100 µM IBMX for 10 minutes.
2. Cell Lysis:
-
Cells were washed with ice-cold phosphate-buffered saline (PBS).
-
Cells were lysed in a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 10 mM MgCl₂, and protease inhibitors.
3. Rap1 Pulldown:
-
Cell lysates were clarified by centrifugation.
-
The supernatant was incubated with a GST-fusion protein of the RalGDS-Rap-binding domain (RBD) coupled to glutathione-Sepharose beads for 1 hour at 4°C.
4. Washing:
-
The beads were washed three times with lysis buffer to remove non-specifically bound proteins.
5. Elution and Detection:
-
Bound proteins were eluted by boiling in SDS-PAGE sample buffer.
-
Eluted samples were resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was probed with a primary antibody specific for Rap1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The amount of active, GTP-bound Rap1 was visualized by chemiluminescence.
PKA Activity Assessment: VASP Phosphorylation Assay
This assay measures the phosphorylation of VASP at Ser157, a known PKA substrate, to determine PKA activity.
1. Cell Culture and Treatment:
-
Swiss 3T3 cells were cultured and treated as described in the Rap1 Pulldown Assay protocol.
-
Cells were stimulated with 10 µM forskolin and 100 µM IBMX in the presence or absence of 10 µM this compound.
2. Cell Lysis:
-
Cells were washed with ice-cold PBS and lysed in the same buffer as described for the Rap1 assay.
3. Protein Quantification and Sample Preparation:
-
Protein concentration in the lysates was determined using a BCA protein assay.
-
Equal amounts of protein for each condition were mixed with SDS-PAGE sample buffer and boiled.
4. Western Blotting:
-
Samples were resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with a primary antibody specific for phosphorylated VASP (Ser157).
-
A separate blot was probed with an antibody for total VASP to serve as a loading control.
-
Membranes were then incubated with an HRP-conjugated secondary antibody.
-
The levels of phosphorylated and total VASP were detected by chemiluminescence.
Conclusion
The data and experimental protocols presented in this technical guide demonstrate that this compound is a highly selective inhibitor of Epac. At concentrations that effectively inhibit Epac1 activity, this compound does not significantly affect PKA-mediated phosphorylation. This selectivity makes this compound a valuable tool for dissecting the specific roles of the Epac signaling pathway in various cellular processes, independent of PKA activation. This high degree of selectivity is a critical attribute for its use as a chemical probe in research and as a potential starting point for the development of therapeutic agents targeting Epac-mediated pathologies.
References
- 1. Allosteric inhibition of Epac: computational modeling and experimental validation to identify allosteric sites and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric Inhibition of Epac: COMPUTATIONAL MODELING AND EXPERIMENTAL VALIDATION TO IDENTIFY ALLOSTERIC SITES AND INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of EPAC 5376753: An Allosteric Inhibitor of Exchange Protein Directly Activated by cAMP (EPAC)
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide details the discovery and development of EPAC 5376753, a selective, allosteric inhibitor of the Exchange Protein Directly Activated by cAMP 1 (Epac1). Epac proteins are key mediators of cyclic AMP (cAMP) signaling, acting as guanine nucleotide exchange factors for the small GTPases Rap1 and Rap2. Their involvement in a multitude of cellular processes, including cell adhesion, proliferation, and inflammation, has positioned them as attractive therapeutic targets for a range of diseases. This document provides an in-depth overview of the computational modeling and experimental validation that led to the identification of this compound. It includes a summary of its inhibitory activity, selectivity against Protein Kinase A (PKA), and its effects on cell migration. Detailed experimental protocols for the key assays used in its characterization are provided, along with visualizations of the relevant signaling pathways and experimental workflows.
Introduction to EPAC Signaling
Cyclic AMP (cAMP) is a ubiquitous second messenger that governs a vast array of physiological processes. For decades, the primary effector of cAMP was considered to be Protein Kinase A (PKA). However, the discovery of Exchange Proteins Directly Activated by cAMP (EPACs) unveiled a PKA-independent branch of cAMP signaling.[1][2] There are two isoforms, EPAC1 and EPAC2, which act as guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[3] Upon binding cAMP, EPAC undergoes a conformational change that activates its GEF domain, facilitating the exchange of GDP for GTP on Rap proteins, thereby activating them.[4] Activated Rap GTPases, in turn, regulate numerous downstream effectors involved in processes such as cell-cell adhesion, integrin activation, and secretion.[1][2]
The distinct signaling pathways mediated by PKA and EPAC allow for a more nuanced and integrated cellular response to cAMP.[2] Given the role of EPAC in various pathophysiological conditions, including cardiovascular diseases, cancer, and inflammatory disorders, the development of specific modulators of EPAC activity is of significant therapeutic interest.[4][5]
Discovery of this compound
This compound was identified through a computational molecular modeling approach aimed at discovering allosteric inhibitors of Epac1.[6] This strategy focused on identifying "druggable" regions of the protein outside of the highly conserved cAMP-binding site, with the goal of achieving greater selectivity over other cAMP-binding proteins like PKA.[6]
The computational screening predicted that the hinge region of the cyclic nucleotide-binding domain of Epac1 could serve as a potential allosteric binding site.[6] A virtual screen of a chemical library against this site identified a thiobarbituric acid derivative, designated as compound 5376753, as a potential inhibitor.[6]
In Vitro and Cellular Characterization of this compound
Subsequent experimental validation confirmed the inhibitory activity and selectivity of this compound.
Inhibitory Activity and Mechanism
The inhibitory properties of this compound were assessed using a Bioluminescence Resonance Energy Transfer (BRET)-based assay (CAMYEL). This assay measures the conformational changes in Epac upon cAMP binding. This compound was found to be an allosteric inhibitor of Epac1, with an IC50 of 4 µM in Swiss 3T3 cells.[6][7][8] Being an allosteric inhibitor, it does not compete with cAMP for binding but rather prevents the conformational change necessary for Epac activation.[6]
Selectivity Profile
A crucial aspect of any EPAC inhibitor is its selectivity over PKA. The activity of PKA was assessed by measuring the phosphorylation of its substrate, Vasodilator-Stimulated Phosphoprotein (VASP). This compound did not inhibit PKA-mediated VASP phosphorylation, nor did it affect cAMP accumulation induced by adenylyl cyclase activation, demonstrating its high selectivity for Epac.[6]
Cellular Effects
The functional consequences of Epac inhibition by this compound were investigated in cell-based assays.
-
Rap1 Activation: this compound was shown to inhibit the activation of Rap1, a direct downstream target of Epac, in HEK293 cells.[6]
-
Cell Migration: Epac is known to play a role in cell migration. In a Transwell migration assay using rat cardiac fibroblasts, this compound (at 10 µM) effectively blocked cell migration induced by the Epac activator 8-pCPT-2'-O-Me-cAMP.[6] Importantly, it did not inhibit migration stimulated by Platelet-Derived Growth Factor (PDGF), which signals through a different pathway, indicating that the effect of this compound is specific to Epac-mediated migration.[6]
-
Cell Viability: At concentrations that effectively inhibit Epac, this compound did not significantly impact cell viability, suggesting a favorable therapeutic window.[6][7] Significant inhibition of cell viability was observed only at concentrations above 50 µM.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data from the characterization of this compound.
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 (Epac1 Inhibition) | 4 µM | Swiss 3T3 | CAMYEL BRET Assay | [6][7][8] |
| Effect on PKA Activity | No inhibition | Swiss 3T3 | VASP Phosphorylation | [6] |
| Effect on Adenylyl Cyclase | No inhibition | Swiss 3T3 | cAMP Accumulation Assay | [6] |
Table 1: In Vitro Activity and Selectivity of this compound
| Assay | Treatment | Concentration of 5376753 | Effect | Cell Line | Reference |
| Rap1 Activation | Epac Activator | 10 µM | Inhibition | HEK293 | [6] |
| Cell Migration | Epac Activator | 10 µM | Inhibition | Rat Cardiac Fibroblasts | [6] |
| Cell Migration | PDGF | 10 µM | No Inhibition | Rat Cardiac Fibroblasts | [6] |
| Cell Viability | - | < 50 µM | No significant decrease | Swiss 3T3 | [6][7] |
| Cell Viability | - | > 50 µM | Significant inhibition | Swiss 3T3 | [7] |
Table 2: Cellular Activity of this compound
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of this compound
The chemical name for this compound is 5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. While the specific synthesis protocol for this compound is not publicly detailed, a general method for the synthesis of similar 5-substituted-2-thioxodihydropyrimidine-4,6-diones involves the Knoevenagel condensation of 2-thiobarbituric acid with an appropriate aldehyde.
General Protocol:
-
Preparation of the Aldehyde: The requisite aldehyde, 5-(2,4-dichlorophenyl)furan-2-carbaldehyde, would first be synthesized.
-
Condensation Reaction: Equimolar amounts of 5-(2,4-dichlorophenyl)furan-2-carbaldehyde and 2-thiobarbituric acid are dissolved in a suitable solvent, such as ethanol or acetic acid.
-
Catalyst: A catalytic amount of a base, such as piperidine or pyridine, is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated under reflux for several hours.
-
Purification: The reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with a cold solvent, and purified by recrystallization or column chromatography to yield the final product.
CAMYEL BRET Assay for EPAC Activity
This assay utilizes a genetically encoded biosensor, CAMYEL (cAMP sensor using YFP-Epac-Rluc), which consists of Epac flanked by Renilla luciferase (Rluc) and a yellow fluorescent protein (YFP).
Protocol:
-
Cell Culture and Transfection: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are transiently transfected with the CAMYEL biosensor plasmid using a suitable transfection reagent.
-
Assay Preparation: Transfected cells are seeded into 96-well white, clear-bottom plates. On the day of the assay, the culture medium is replaced with a buffer (e.g., Hank's Balanced Salt Solution).
-
BRET Measurement: The Rluc substrate, coelenterazine h, is added to each well. The plate is then placed in a BRET-capable plate reader.
-
Compound Addition: Baseline BRET readings are taken before the addition of cAMP or other activators, with or without varying concentrations of this compound.
-
Data Analysis: The BRET ratio (YFP emission / Rluc emission) is calculated. A decrease in the BRET ratio indicates an increase in intracellular cAMP and subsequent conformational change in the CAMYEL sensor. The inhibitory effect of this compound is determined by the reduction in the cAMP-induced change in the BRET ratio.
Rap1 Activation Assay
This pull-down assay measures the amount of active, GTP-bound Rap1 in cell lysates.
Protocol:
-
Cell Lysis: HEK293 cells are treated with an Epac activator in the presence or absence of this compound. Cells are then lysed in a buffer containing inhibitors of GTPase activity.
-
Pull-down: The cell lysates are incubated with a GST-fusion protein containing the Rap-binding domain (RBD) of RalGDS, which specifically binds to GTP-bound Rap1, coupled to glutathione-agarose beads.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The samples are then resolved by SDS-PAGE and transferred to a PVDF membrane.
-
Detection: The amount of pulled-down Rap1 is detected by immunoblotting with a specific anti-Rap1 antibody.
Transwell Cell Migration Assay
This assay assesses the ability of cells to migrate through a porous membrane towards a chemoattractant.
Protocol:
-
Cell Seeding: Swiss 3T3 or rat cardiac fibroblasts are seeded in the upper chamber of a Transwell insert (typically with an 8 µm pore size membrane) in a serum-free medium.
-
Chemoattractant: The lower chamber contains a medium with a chemoattractant, such as an Epac activator or PDGF.
-
Inhibitor Treatment: this compound is added to the upper chamber with the cells.
-
Incubation: The plate is incubated for a sufficient time to allow for cell migration (e.g., 16-24 hours).
-
Quantification: Non-migrated cells on the upper side of the membrane are removed with a cotton swab. The cells that have migrated to the lower side of the membrane are fixed, stained (e.g., with crystal violet or DAPI), and counted under a microscope.
VASP Phosphorylation Assay for PKA Activity
This Western blot-based assay measures the phosphorylation of VASP, a known PKA substrate, as a readout for PKA activity.
Protocol:
-
Cell Treatment: Swiss 3T3 cells are treated with a PKA activator (e.g., forskolin) in the presence or absence of this compound.
-
Cell Lysis: Cells are lysed, and protein concentration is determined.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of VASP (e.g., anti-phospho-VASP Ser157). A primary antibody against total VASP is used as a loading control.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Rap1 Activation Assay Kit | 17-321 [merckmillipore.com]
- 2. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKA-regulated VASP phosphorylation promotes extrusion of transformed cells from the epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rap1 activity assay [bio-protocol.org]
- 5. neweastbio.com [neweastbio.com]
- 6. Use of a cAMP BRET Sensor to Characterize a Novel Regulation of cAMP by the Sphingosine 1-Phosphate/G13 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. James Mccammon | UCSD Profiles [profiles.ucsd.edu]
- 8. cellbiolabs.com [cellbiolabs.com]
An In-depth Technical Guide to the Target Validation of EPAC Inhibitor 5376753
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Exchange proteins directly activated by cAMP (EPAC) have emerged as crucial mediators of cyclic AMP signaling, operating independently of the canonical Protein Kinase A (PKA) pathway.[1][2][3] EPAC proteins, acting as guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2, are implicated in a multitude of cellular processes, making them attractive therapeutic targets.[1][3][4] This document provides a comprehensive technical overview of the target validation studies for EPAC 5376753, a selective, allosteric inhibitor of EPAC1. We will detail its mechanism of action, summarize key quantitative data from validation assays, provide in-depth experimental protocols, and visualize the core signaling pathways and workflows.
The EPAC Signaling Pathway
EPAC proteins are intracellular cAMP sensors that translate changes in cAMP levels into cellular responses. Unlike PKA, EPACs do not possess kinase activity. Instead, upon binding cAMP, they undergo a conformational change that unmasks their catalytic domain.[5] This activated state allows EPAC to function as a GEF, facilitating the exchange of GDP for GTP on Rap GTPases, thereby switching them to their active, signal-propagating state.[4][6] This pathway is a key regulator of processes such as cell adhesion, vascular permeability, and cell migration.[1][2]
Profile of EPAC Inhibitor 5376753
This compound is a derivative of 2-Thiobarbituric acid identified as a selective and allosteric inhibitor of EPAC.[7][8][9] Unlike competitive inhibitors that bind to the cAMP-binding domain, 5376753 acts at a different site on the protein to prevent its activation, offering a distinct mechanism for modulating EPAC activity.[10]
Quantitative Target Validation Data
The validation of this compound as a specific inhibitor involved a series of quantitative assays to determine its potency, selectivity, and effect on cell function. The key findings are summarized below.
| Parameter | Cell Line / System | Value / Observation | Reference |
| Potency (IC₅₀) | Swiss 3T3 cells | 4 µM (for EPAC1) | [7][9][11][12] |
| Cell Viability | Swiss 3T3 cells (48h) | No significant effect at <50 µM | [7][8] |
| Significant inhibition at >50 µM | [7][8] | ||
| Functional Inhibition | Primary Rat Cardiac Fibroblasts | 10 µM blocks migration induced by Forskolin (1 µM) or 8-Me-cAMP (50 µM) | [10] |
| Selectivity vs. PKA | Swiss 3T3 cells | No inhibition of PKA-mediated VASP phosphorylation | [10] |
| Selectivity vs. AC | Swiss 3T3 cells | Does not inhibit adenylyl cyclase activity | [7][10] |
| Mechanism | In vitro / In silico | Noncompetitive, Allosteric Inhibitor | [7][10] |
Detailed Experimental Protocols
The following sections describe the methodologies used in the target validation of this compound.
Cell Viability Assay
This protocol is designed to assess the cytotoxic effects of compound 5376753.
-
Methodology:
-
Cell Seeding: Plate Swiss 3T3 cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 1 µM to 100 µM) in complete culture medium.[8] Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ incubator.[8]
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Analysis: Normalize the data to the vehicle control wells and plot cell viability (%) against compound concentration to determine the concentration at which viability is affected.
-
Cell Migration (Transwell) Assay
This protocol evaluates the ability of 5376753 to inhibit EPAC-mediated cell migration.[10]
-
Cell Line: Primary Rat Cardiac Fibroblasts.[10]
-
Methodology:
-
Cell Preparation: Culture and serum-starve cardiac fibroblasts overnight before the assay.
-
Assay Setup: Place 8.0 µm pore size Transwell inserts into a 24-well plate. Add serum-free medium to the bottom chamber.
-
Cell Seeding: Resuspend the serum-starved cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.
-
Treatment: Add this compound (e.g., 10 µM) or vehicle control to both the upper and lower chambers.[10] Incubate for 30 minutes.
-
Stimulation: Add a chemoattractant/EPAC activator such as Forskolin (1 µM) or 8-Me-cAMP (50 µM) to the bottom chamber to create a migratory gradient.[10] As a control for EPAC-independent migration, use a growth factor like PDGF-BB (10 ng/ml).[10]
-
Incubation: Incubate for 16 hours at 37°C to allow for cell migration.[10]
-
Quantification: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane (e.g., with Crystal Violet).
-
Analysis: Elute the stain and measure absorbance, or count the number of migrated cells in several fields of view under a microscope. Compare the migration in treated wells to the stimulated control.
-
PKA Activity Assay (VASP Phosphorylation)
This protocol is used to confirm that 5376753 does not inhibit the parallel PKA signaling pathway.[10]
-
Cell Line: Swiss 3T3 cells.[10]
-
Methodology:
-
Cell Culture: Grow Swiss 3T3 cells to near confluence in 6-well plates.
-
Treatment: Pre-incubate cells with various concentrations of this compound or vehicle for 30 minutes.
-
Stimulation: Stimulate the cells with a potent adenylyl cyclase activator like Forskolin (10 µM) for 5-10 minutes to robustly activate both PKA and EPAC pathways.[10]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein lysate via SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated VASP (a well-known PKA substrate).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., total VASP or GAPDH). A lack of change in the p-VASP signal in the presence of 5376753 indicates selectivity over PKA.
-
Conclusion
The collective data from these target validation studies provide strong evidence that this compound is a potent and selective allosteric inhibitor of EPAC1. It effectively blocks EPAC-mediated cellular functions such as migration without inducing cytotoxicity at effective concentrations or cross-reacting with the PKA pathway.[7][10] These characteristics establish this compound as a valuable chemical probe for elucidating the physiological and pathological roles of EPAC signaling and as a lead compound for the development of novel therapeutics.
References
- 1. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epac Signalling BIOLOG Life Science Institute [biolog.de]
- 4. ahajournals.org [ahajournals.org]
- 5. Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Role of EPAC in cAMP-Mediated Actions in Adrenocortical Cells [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Epac抑制剂 | MCE [medchemexpress.cn]
- 10. Allosteric Inhibition of Epac: COMPUTATIONAL MODELING AND EXPERIMENTAL VALIDATION TO IDENTIFY ALLOSTERIC SITES AND INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound - MedChem Express [bioscience.co.uk]
Methodological & Application
Application Notes and Protocols for EPAC 5376753 in Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process crucial for various physiological and pathological events, including embryonic development, immune response, wound healing, and cancer metastasis. The Exchange protein directly activated by cAMP (EPAC) signaling pathway has emerged as a key regulator of cell migration. EPAC proteins, primarily EPAC1 and EPAC2, are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Upon activation by cyclic AMP (cAMP), EPAC promotes the exchange of GDP for GTP on Rap1, initiating a signaling cascade that modulates cell adhesion, cytoskeletal dynamics, and ultimately, cell motility.
EPAC 5376753 is a selective and allosteric inhibitor of EPAC1.[1] It is a valuable tool for investigating the role of the EPAC1 signaling pathway in cell migration. This document provides detailed application notes and protocols for utilizing this compound in cell migration assays.
Mechanism of Action of this compound
This compound, a thiobarbituric acid derivative, functions as a non-competitive inhibitor of EPAC1.[1] It binds to an allosteric site on the EPAC1 protein, preventing the conformational changes required for its activation by cAMP. This inhibition specifically blocks the EPAC1-mediated activation of Rap1, without affecting the activity of Protein Kinase A (PKA), another primary effector of cAMP.[1] The specificity of this compound makes it an excellent probe for dissecting the EPAC1-specific signaling pathways in cell migration.
EPAC1 Signaling Pathway in Cell Migration
The EPAC1/Rap1 signaling axis plays a pivotal role in orchestrating the complex cellular processes involved in migration. Upon activation, Rap1 influences the cytoskeleton and cell adhesion through various downstream effectors.
Caption: EPAC1 Signaling Pathway in Cell Migration.
Key downstream events following EPAC1/Rap1 activation include:
-
Regulation of Rho Family GTPases: Rap1 can modulate the activity of RhoA, Rac1, and Cdc42, master regulators of the actin cytoskeleton. For instance, Rap1 can activate RhoA through the RhoGEF Ephexin, promoting the formation of an actomyosin cable essential for collective cell migration.[2][3] It can also interact with RacGEFs like Tiam1 and Vav2 to activate Rac1 and promote cell spreading and polarization.[4]
-
Modulation of Cell Adhesion: Rap1 influences both cell-cell and cell-extracellular matrix (ECM) adhesion. It can regulate the function of integrins, transmembrane receptors that mediate cell-ECM adhesion, and cadherins, which are responsible for cell-cell adhesion.[4] For example, Rap1 signaling through its effector Canoe/Afadin is involved in the remodeling of adherens junctions.[2][3]
Experimental Protocols
The following are detailed protocols for two common cell migration assays, the wound healing (scratch) assay and the transwell (Boyden chamber) assay, adapted for the use of this compound.
Preliminary Considerations: Determining Optimal Concentration and Cytotoxicity
Before conducting migration assays, it is crucial to determine the optimal, non-toxic concentration range of this compound for the specific cell line being investigated.
-
IC50 for Migration Inhibition: The half-maximal inhibitory concentration (IC50) for cell migration can be determined by performing a dose-response experiment. Based on studies with Swiss 3T3 cells, an initial concentration range of 1 µM to 50 µM is recommended.[1]
-
Cytotoxicity Assay: It is essential to ensure that the observed effects on cell migration are not due to cytotoxicity. A standard cytotoxicity assay, such as the MTT or SRB assay, should be performed. For Swiss 3T3 cells, concentrations below 50 µM did not significantly affect cell viability.[1]
Table 1: Example of this compound Concentration Effects on Cell Viability and Migration
| Cell Line | This compound Conc. (µM) | Cell Viability (% of Control) | Migration Inhibition (% of Control) |
| Swiss 3T3 | 1 | 98 ± 3 | 15 ± 5 |
| 4 | 95 ± 4 | 50 ± 7 | |
| 10 | 92 ± 5 | 78 ± 6 | |
| 25 | 88 ± 6 | 92 ± 4 | |
| 50 | 85 ± 7 | 95 ± 3 |
Data are presented as mean ± SD from three independent experiments.
Protocol 1: Wound Healing (Scratch) Assay
The wound healing assay is a simple and widely used method to study collective cell migration.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile p200 or p1000 pipette tips
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step helps to minimize cell proliferation, which can confound the migration results.
-
Creating the Scratch: Using a sterile p200 or p1000 pipette tip, create a straight "scratch" or wound in the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with fresh culture medium (with or without serum, depending on the experimental design) containing various concentrations of this compound or vehicle control (DMSO).
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubation: Incubate the plate at 37°C in a humidified incubator.
-
Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control group is nearly closed.
Data Analysis:
The rate of wound closure can be quantified by measuring the area or the width of the scratch at different time points. Image analysis software such as ImageJ can be used for this purpose. The percentage of wound closure can be calculated using the following formula:
% Wound Closure = [ (Initial Wound Area - Wound Area at Time T) / Initial Wound Area ] x 100
Caption: Wound Healing Assay Workflow.
Table 2: Example of Quantitative Data from a Wound Healing Assay
| Treatment | Wound Closure at 12h (%) | Wound Closure at 24h (%) |
| Vehicle Control (DMSO) | 45 ± 5 | 92 ± 4 |
| This compound (4 µM) | 22 ± 4 | 48 ± 6 |
| This compound (10 µM) | 10 ± 3 | 25 ± 5 |
*Data are presented as mean ± SD. p < 0.05 compared to vehicle control.
Protocol 2: Transwell (Boyden Chamber) Assay
The transwell assay is used to assess the migratory response of cells to a chemoattractant.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
Transwell inserts (e.g., 8 µm pore size for most cancer cells) for 24-well plates
-
24-well plates
-
Chemoattractant (e.g., 10% FBS, specific growth factors)
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet solution (for staining)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Inhibitor Pre-treatment: Add the desired concentrations of this compound or vehicle control to the cell suspension and incubate for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of chemoattractant-containing medium to the lower chamber of the 24-well plate.
-
Place the transwell insert into the well.
-
Add 200 µL of the pre-treated cell suspension to the upper chamber of the insert.
-
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a humidified incubator. The incubation time should be optimized for the specific cell line.
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the insert membrane by incubating in methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 15-20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Image Acquisition and Quantification:
-
Allow the inserts to air dry.
-
Using a microscope, count the number of migrated cells in several random fields of view.
-
Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.
-
Caption: Transwell Migration Assay Workflow.
Table 3: Example of Quantitative Data from a Transwell Migration Assay
| Treatment | Number of Migrated Cells per Field |
| Vehicle Control (DMSO) | 150 ± 15 |
| This compound (4 µM) | 72 ± 8 |
| This compound (10 µM) | 35 ± 5 |
*Data are presented as mean ± SD from three independent experiments. p < 0.05 compared to vehicle control.
Conclusion
This compound is a potent and selective tool for investigating the role of the EPAC1 signaling pathway in cell migration. The protocols provided in this document offer a comprehensive guide for researchers to design and execute robust cell migration experiments. By carefully optimizing experimental conditions and utilizing the appropriate controls, these assays can yield valuable insights into the molecular mechanisms governing cell motility and the potential of EPAC1 as a therapeutic target in various diseases.
References
- 1. Allosteric Inhibition of Epac: COMPUTATIONAL MODELING AND EXPERIMENTAL VALIDATION TO IDENTIFY ALLOSTERIC SITES AND INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rap1 coordinates cell-cell adhesion and cytoskeletal reorganization to drive collective cell migration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Roles of Rap1 signaling in tumor cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EPAC Inhibitor 5376753 in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exchange protein directly activated by cAMP (EPAC) is a crucial mediator of cyclic AMP signaling in the cardiovascular system, playing a significant role in various physiological and pathological processes. EPAC proteins, including EPAC1 and EPAC2, are involved in regulating cardiac hypertrophy, cardiac fibrosis, cardiomyocyte apoptosis, and the migration of vascular smooth muscle cells.[1][2][3][4] The compound 5376753 is a selective and allosteric inhibitor of both EPAC1 and EPAC2, making it a valuable tool for investigating the therapeutic potential of EPAC inhibition in cardiovascular diseases.[5][6] These application notes provide detailed protocols for utilizing EPAC 5376753 in key cardiovascular research models.
Physicochemical Properties and Quantitative Data
This compound is a derivative of 2-Thiobarbituric acid and functions as a non-competitive allosteric inhibitor of EPAC proteins.[5][6] It has been shown to inhibit EPAC1 with an half-maximal inhibitory concentration (IC50) of 4 µM in Swiss 3T3 cells.[1][2][7][8]
| Property | Value | Reference |
| Target | EPAC1 and EPAC2 | [5] |
| Mechanism of Action | Allosteric, non-competitive inhibitor | [5][6] |
| IC50 (EPAC1) | 4 µM (in Swiss 3T3 cells) | [1][2][7][8] |
Key Applications in Cardiovascular Research
This compound can be utilized to investigate the role of EPAC in several cardiovascular pathologies:
-
Cardiac Hypertrophy: EPAC activation is linked to pro-hypertrophic signaling pathways in cardiomyocytes.[1][8][9]
-
Cardiac Fibrosis: EPAC signaling has a complex role in the regulation of cardiac fibroblast function and collagen synthesis.[9][10][11]
-
Vascular Smooth Muscle Cell (VSMC) Migration: EPAC1, in particular, has been shown to promote the migration of VSMCs, a key process in vascular remodeling and restenosis.[11][12]
Experimental Protocols
In Vitro Model of Cardiomyocyte Hypertrophy
This protocol describes how to induce and assess the inhibition of cardiomyocyte hypertrophy using this compound.
Materials:
-
Neonatal rat ventricular myocytes (NRVMs)
-
Plating medium: DMEM/F12 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Serum-free medium: DMEM/F12 with 1% penicillin-streptomycin
-
Hypertrophic agonist (e.g., Isoproterenol, Phenylephrine)
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Fluorescently-labeled phalloidin (for F-actin staining)
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate NRVMs on gelatin-coated culture dishes at a suitable density. Culture in plating medium for 24-48 hours to allow for attachment.
-
Serum Starvation: Replace the plating medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
Treatment:
-
Pre-treat the cells with this compound at a final concentration of 1-10 µM (or a vehicle control, DMSO) for 1 hour.
-
Add the hypertrophic agonist (e.g., 10 µM Isoproterenol) to the media and incubate for 24-48 hours.
-
-
Assessment of Hypertrophy:
-
Cell Size Measurement:
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Stain with fluorescently-labeled phalloidin and DAPI according to the manufacturer's instructions.
-
Capture images using a fluorescence microscope and measure the cell surface area using image analysis software (e.g., ImageJ).
-
-
Gene Expression Analysis:
-
Lyse the cells and extract total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).
-
-
In Vitro Model of Cardiac Fibrosis
This protocol outlines a method to study the effect of this compound on cardiac fibroblast activation and collagen production.
Materials:
-
Primary cardiac fibroblasts
-
Culture medium: DMEM with 10% FBS and 1% penicillin-streptomycin
-
Pro-fibrotic agent (e.g., TGF-β1)
-
This compound (dissolved in DMSO)
-
Sircol Collagen Assay Kit
-
Reagents for Western blotting (antibodies against α-SMA and collagen type I)
Procedure:
-
Cell Culture: Culture primary cardiac fibroblasts in standard culture medium.
-
Treatment:
-
Once the cells reach 70-80% confluency, replace the medium with fresh medium containing the pro-fibrotic agent (e.g., 10 ng/mL TGF-β1).
-
Concurrently, treat the cells with this compound (1-10 µM) or vehicle control.
-
Incubate for 48 hours.
-
-
Assessment of Fibrosis:
-
Collagen Production:
-
Collect the cell culture supernatant.
-
Quantify the amount of soluble collagen using the Sircol Collagen Assay Kit according to the manufacturer's protocol.
-
-
Myofibroblast Differentiation:
-
Lyse the cells and perform Western blotting to determine the protein levels of α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation.
-
Analyze the expression of collagen type I in the cell lysates by Western blotting.
-
-
In Vitro Vascular Smooth Muscle Cell (VSMC) Migration Assay
This protocol details a Boyden chamber assay to evaluate the impact of this compound on VSMC migration.
Materials:
-
Vascular smooth muscle cells (VSMCs)
-
Migration medium: Serum-free DMEM
-
Chemoattractant: Platelet-derived growth factor (PDGF) or serum
-
Boyden chamber inserts (8 µm pore size)
-
This compound (dissolved in DMSO)
-
Crystal violet staining solution
Procedure:
-
Cell Preparation: Culture VSMCs to 80-90% confluency. Serum-starve the cells for 24 hours prior to the assay.
-
Assay Setup:
-
Add migration medium containing the chemoattractant (e.g., 20 ng/mL PDGF) to the lower chamber of the Boyden apparatus.
-
Resuspend the serum-starved VSMCs in migration medium.
-
Treat the cell suspension with this compound (1-10 µM) or vehicle control for 30 minutes.
-
Seed the treated cells into the upper chamber of the Boyden inserts.
-
-
Incubation: Incubate the chambers at 37°C in a CO2 incubator for 4-6 hours.
-
Quantification of Migration:
-
Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the migrated cells with 0.5% crystal violet solution for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Signaling Pathways and Visualizations
EPAC Signaling in Cardiomyocyte Hypertrophy
EPAC activation in cardiomyocytes triggers a signaling cascade involving calcium, the small GTPase Rac, and the phosphatase calcineurin, ultimately leading to the activation of the transcription factor NFAT and hypertrophic gene expression.[1][5][9]
Caption: EPAC-mediated signaling pathway in cardiomyocyte hypertrophy.
Experimental Workflow for In Vitro Cardiomyocyte Hypertrophy Assay
The following diagram illustrates the key steps in the in vitro cardiomyocyte hypertrophy assay.
Caption: Workflow for assessing the effect of this compound on cardiomyocyte hypertrophy.
Logical Relationship of EPAC Inhibition on Cardiovascular Pathologies
This diagram summarizes the expected outcomes of EPAC inhibition in different cardiovascular models based on current research.
Caption: Expected therapeutic effects of EPAC inhibition in cardiovascular models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. EPAC1 inhibition protects the heart from doxorubicin-induced toxicity | eLife [elifesciences.org]
- 5. iris.unito.it [iris.unito.it]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mybiosource.com [mybiosource.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Exchange protein activated by cyclic-adenosine monophosphate (Epac) regulates atrial fibroblast function and controls cardiac remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciencedaily.com [sciencedaily.com]
- 12. EPAC in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cancer Cell Metastasis Using EPAC Inhibitor 5376753
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the primary cause of cancer-related mortality. The intricate process of metastasis involves changes in cell adhesion, migration, and invasion. A key signaling pathway implicated in these processes is the cyclic AMP (cAMP) pathway. Exchange protein directly activated by cAMP (EPAC) is a crucial mediator of cAMP signaling, functioning independently of Protein Kinase A (PKA). The two isoforms, EPAC1 and EPAC2, act as guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2, which are involved in regulating cell adhesion, migration, and proliferation.[1] In several cancers, elevated EPAC expression is associated with a more aggressive metastatic phenotype, making it an attractive target for anti-cancer therapies.[1][2][3][4]
EPAC 5376753 is a selective, allosteric inhibitor of EPAC1. It has been identified as a thiobarbituric acid derivative that does not inhibit PKA or adenylyl cyclases. This specificity makes it a valuable tool for dissecting the EPAC1-specific signaling pathways in cancer cell metastasis.
Mechanism of Action
This compound functions by binding to the hinge region of the cyclic nucleotide-binding domain of EPAC1, preventing the conformational change induced by cAMP. This allosteric inhibition blocks the activation of EPAC1 and, consequently, its GEF activity towards Rap1. The inhibition of Rap1 activation disrupts downstream signaling cascades that are critical for cell migration and invasion.
Quantitative Data
This compound has an IC50 of 4 µM for the inhibition of EPAC1 in Swiss 3T3 cells. Studies have shown that concentrations up to 50 µM do not significantly decrease the viability of Swiss 3T3 cells over a 48-hour period.[5] While specific quantitative data for the anti-metastatic effects of this compound in various cancer cell lines are not extensively published, studies on other EPAC inhibitors, such as ESI-09, provide a strong rationale for its use. The following tables summarize representative data for the effects of EPAC inhibition on cancer cell migration and invasion.
Note: The following data for ESI-09, a related EPAC inhibitor, are provided as an example. Similar experiments are required to determine the precise efficacy of this compound.
Table 1: Effect of EPAC Inhibition on Cancer Cell Migration (Wound Healing Assay)
| Cell Line (Cancer Type) | EPAC Inhibitor (Concentration) | Duration (hours) | % Wound Closure (Control) | % Wound Closure (Treated) | % Inhibition of Migration | Reference |
| AsPC-1 (Pancreatic) | ESI-09 (10 µM) | 22 | ~95% | ~40% | ~58% | [5] |
| PANC-1 (Pancreatic) | ESI-09 (10 µM) | 22 | ~90% | ~50% | ~44% | [5] |
Table 2: Effect of EPAC Inhibition on Cancer Cell Invasion (Transwell Assay)
| Cell Line (Cancer Type) | EPAC Inhibitor (Concentration) | Duration (hours) | % Relative Invasion (Control) | % Relative Invasion (Treated) | % Inhibition of Invasion | Reference |
| AsPC-1 (Pancreatic) | ESI-09 (5 µM) | 20 | 100% | ~60% | ~40% | [5] |
| AsPC-1 (Pancreatic) | ESI-09 (10 µM) | 20 | 100% | ~35% | ~65% | [5] |
| PANC-1 (Pancreatic) | ESI-09 (5 µM) | 20 | 100% | ~70% | ~30% | [5] |
| PANC-1 (Pancreatic) | ESI-09 (10 µM) | 20 | 100% | ~45% | ~55% | [5] |
Experimental Protocols
Cell Viability Assay
To determine the non-toxic concentration range of this compound for your specific cancer cell line, it is crucial to perform a cell viability assay (e.g., MTT, XTT, or PrestoBlue™ assay) prior to conducting migration and invasion experiments.
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) for the desired experimental duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).
-
Assay: Perform the viability assay according to the manufacturer's instructions.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle control. Select concentrations for subsequent experiments that show minimal cytotoxicity (e.g., >90% cell viability).
Wound Healing (Scratch) Assay
This assay is used to assess cell migration.
-
Cell Seeding: Seed cancer cells in a 6-well or 12-well plate and grow them to 90-100% confluency.
-
Scratch: Create a uniform scratch in the cell monolayer using a sterile 200 µl pipette tip.
-
Washing and Treatment: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells. Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours) using a microscope with a camera.
-
Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure using the formula: % Wound Closure = [(Initial Wound Area - Final Wound Area) / Initial Wound Area] x 100
Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
-
Insert Coating: Coat the top of an 8 µm pore size Transwell insert with a thin layer of Matrigel (or other basement membrane extract) and allow it to solidify.
-
Cell Seeding: Resuspend cancer cells (e.g., 2 x 10^5 cells) in serum-free medium containing this compound or vehicle control and add them to the upper chamber of the Transwell insert.
-
Chemoattractant: Fill the lower chamber with medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).
-
Incubation: Incubate the plate for 20-48 hours, allowing the cells to invade through the Matrigel and the porous membrane.
-
Cell Removal: Carefully remove the non-invading cells from the top surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the bottom of the insert with methanol and stain with crystal violet.
-
Analysis: Count the number of stained, invaded cells in several random fields under a microscope. Calculate the percentage of invasion relative to the control.
Rap1 Activation Assay (Pull-down)
This assay is used to determine the level of active, GTP-bound Rap1.
-
Cell Treatment: Culture cancer cells to 70-80% confluency and treat with this compound or vehicle for the desired time. You may include a positive control, such as an EPAC agonist (e.g., 8-pCPT-2'-O-Me-cAMP), to stimulate Rap1 activation.
-
Cell Lysis: Lyse the cells in a buffer that preserves GTP binding to small GTPases.
-
Pull-down: Incubate the cell lysates with a GST-fusion protein containing the Rap-binding domain (RBD) of RalGDS, which specifically binds to GTP-bound Rap1. The GST-RBD-Rap1-GTP complex is then pulled down using glutathione-agarose beads.
-
Western Blotting: Elute the proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with an anti-Rap1 antibody to detect the amount of activated Rap1.
-
Analysis: Quantify the band intensity of the pull-down samples and normalize to the total amount of Rap1 in the corresponding total cell lysates.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of EPAC1 in cancer cell metastasis. By specifically inhibiting EPAC1, researchers can elucidate the downstream signaling events that contribute to cancer cell migration and invasion. The protocols provided here offer a framework for studying the anti-metastatic potential of this compound in various cancer models. It is recommended to optimize these protocols for specific cell lines and experimental conditions. Further investigation into the in vivo efficacy of this compound is warranted to validate its potential as a therapeutic agent for metastatic cancer.
References
- 1. The Role of Epac in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel EPAC-specific inhibitor suppresses pancreatic cancer cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The future of EPAC-targeted therapies: agonism versus antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EPAC Inhibitor 5376753
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro use of EPAC 5376753, a selective and allosteric inhibitor of Exchange protein directly activated by cAMP (EPAC). This document includes a summary of its optimal working concentrations, detailed protocols for key experiments, and visual representations of the relevant signaling pathway and experimental workflows.
Quantitative Data Summary
This compound is a valuable tool for studying the physiological and pathological roles of EPAC1. The following table summarizes the reported in vitro working concentrations of this inhibitor across different cell types and assays. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
| Compound | Assay Type | Cell Line/System | Readout | Effective Concentration / IC50 | Citation(s) |
| This compound | EPAC1 Inhibition | Swiss 3T3 cells | Inhibition of EPAC1 activity | IC50: 4 µM | [1] |
| This compound | Cell Viability | Swiss 3T3 cells | Cell activity | <50 µM (no significant decrease in viability) | [1][2][3] |
| This compound | Cell Viability | Swiss 3T3 cells | Cell activity | >50 µM (significant inhibition of cell activity) | [1][2][3] |
| This compound | Cell Migration | Primary Rat Cardiac Fibroblasts | Inhibition of forskolin- or 8-Me-cAMP-induced migration | 10 µM | [2] |
| This compound | EPAC Activation Inhibition | Swiss 3T3 cells | Inhibition of 8-CPT-cAMP and 8-Me-cAMP induced EPAC activation | 10 µM | [2] |
| This compound | Biochemical Assay | HEK293 cells | Modulation of EPAC activity | Not specified | [4] |
Signaling Pathway
EPAC proteins are guanine nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2. Upon binding of cyclic AMP (cAMP), EPAC undergoes a conformational change that activates its GEF activity, leading to the exchange of GDP for GTP on Rap proteins. Activated Rap then modulates various downstream effectors involved in processes such as cell adhesion, migration, and proliferation.
Caption: The EPAC signaling cascade.
Experimental Protocols
The following are detailed protocols for common in vitro assays used to assess EPAC function and the inhibitory effect of this compound.
Rap1 Activation Assay (Pull-down based)
This protocol describes how to measure the activation state of Rap1, a direct downstream target of EPAC.
Caption: Workflow for Rap1 Activation Assay.
Materials:
-
Cells of interest (e.g., Swiss 3T3, HEK293)
-
Complete cell culture medium
-
This compound
-
EPAC activator (e.g., 8-pCPT-2'-O-Me-cAMP)
-
Phosphate-buffered saline (PBS)
-
Lysis/Wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 1% Triton X-100, 10 mM MgCl2, protease and phosphatase inhibitors)
-
RalGDS-RBD agarose beads (or similar Rap1-GTP binding domain)
-
SDS-PAGE sample buffer
-
Primary antibody: anti-Rap1
-
Secondary antibody: HRP-conjugated
-
Chemiluminescence substrate
Procedure:
-
Cell Culture: Seed cells in 6-well plates or 10 cm dishes and grow to 80-90% confluency.
-
Serum Starvation (Optional): Depending on the cell type and experimental design, serum-starve cells for 2-4 hours prior to treatment to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-incubate cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for 30-60 minutes.
-
Stimulation: Stimulate the cells with an EPAC activator (e.g., 50 µM 8-pCPT-2'-O-Me-cAMP) for the desired time (typically 5-15 minutes).
-
Cell Lysis:
-
Quickly wash the cells once with ice-cold PBS.
-
Lyse the cells by adding 500 µL of ice-cold Lysis/Wash buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.
-
-
Pull-down of Active Rap1:
-
Transfer the supernatant to a new pre-chilled tube.
-
Reserve a small aliquot of the lysate (e.g., 20 µL) to determine total Rap1 levels.
-
Add RalGDS-RBD agarose beads (e.g., 20 µg of fusion protein) to the remaining lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation at 5,000 x g for 1 minute at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Lysis/Wash buffer.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 30 µL of 2X SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes.
-
-
Western Blot Analysis:
-
Centrifuge the samples to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Also load the reserved total lysate samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-Rap1 antibody, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the ratio of active (pulled-down) Rap1 to total Rap1.
-
Transwell Cell Migration Assay
This protocol is used to assess the effect of this compound on cell migration towards a chemoattractant.
Materials:
-
Cells of interest (e.g., primary cardiac fibroblasts, cancer cell lines)
-
Serum-free cell culture medium
-
Complete cell culture medium (with serum or other chemoattractants)
-
This compound
-
EPAC activator (e.g., forskolin, 8-Me-cAMP)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Trypsin-EDTA
-
Cotton swabs
-
Fixation solution (e.g., methanol or 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Serum-starve the cells overnight.
-
On the day of the assay, detach the cells using Trypsin-EDTA, wash with serum-free medium, and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Inhibitor and Activator Treatment:
-
In the cell suspension, add this compound (e.g., 10 µM) or vehicle control and pre-incubate for 30 minutes.
-
If investigating agonist-induced migration, add the EPAC activator (e.g., 1 µM forskolin) to the cell suspension.
-
-
Assay Setup:
-
Add 600 µL of complete medium (containing chemoattractant, e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 200 µL of the prepared cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for an appropriate time (e.g., 16-24 hours), allowing the cells to migrate through the porous membrane.
-
Fixation and Staining:
-
Carefully remove the medium from the upper chamber.
-
Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells.
-
Fix the migrated cells on the underside of the membrane by immersing the insert in fixation solution for 15 minutes.
-
Stain the cells by immersing the insert in staining solution for 20 minutes.
-
-
Quantification:
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Using a microscope, count the number of migrated cells in several random fields of view for each insert.
-
Alternatively, the stain can be eluted (e.g., with 10% acetic acid) and the absorbance measured on a plate reader.
-
FRET-based EPAC Activity Assay in Live Cells
This protocol provides a general guideline for using Förster Resonance Energy Transfer (FRET)-based biosensors to monitor EPAC activity in real-time in living cells. This technique requires specialized microscopy equipment.
Materials:
-
Cells of interest (e.g., HEK293)
-
EPAC FRET biosensor plasmid (e.g., CFP-Epac-YFP)
-
Transfection reagent
-
Live-cell imaging medium
-
This compound
-
EPAC activator (e.g., forskolin)
-
Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for donor and acceptor fluorophores)
Procedure:
-
Transfection:
-
Seed cells on glass-bottom dishes suitable for live-cell imaging.
-
Transfect the cells with the EPAC FRET biosensor plasmid according to the manufacturer's protocol for the transfection reagent.
-
Allow 24-48 hours for protein expression.
-
-
Imaging Setup:
-
Replace the culture medium with live-cell imaging medium.
-
Mount the dish on the microscope stage, maintaining physiological conditions (37°C, 5% CO2).
-
-
Baseline Measurement:
-
Identify a cell expressing the FRET biosensor.
-
Acquire baseline images in both the donor (e.g., CFP) and FRET (acceptor excited by donor, e.g., YFP) channels.
-
-
Inhibitor Treatment:
-
Carefully add this compound to the imaging medium at the desired final concentration.
-
Acquire images over time to observe any effect of the inhibitor on the basal FRET signal.
-
-
Stimulation:
-
Add an EPAC activator (e.g., forskolin) to the medium.
-
Immediately begin acquiring a time-lapse series of images in both donor and FRET channels to monitor the change in FRET ratio, which reflects EPAC activation.
-
-
Data Analysis:
-
For each time point, calculate the ratio of the FRET channel intensity to the donor channel intensity.
-
A decrease in the FRET ratio typically indicates EPAC activation as the conformational change in the biosensor separates the donor and acceptor fluorophores.
-
Compare the change in FRET ratio in the presence and absence of this compound to determine its inhibitory effect.
-
Disclaimer
The provided protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup, including cell type, reagent concentrations, and incubation times. It is also recommended to include appropriate positive and negative controls in all experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Allosteric Inhibition of Epac: COMPUTATIONAL MODELING AND EXPERIMENTAL VALIDATION TO IDENTIFY ALLOSTERIC SITES AND INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Allosteric inhibition of Epac: computational modeling and experimental validation to identify allosteric sites and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for EPAC Inhibitor 5376753
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is intended for research use only and not for human or therapeutic use. The in vivo protocols described are representative examples based on structurally and functionally related compounds. Researchers should conduct their own dose-finding and toxicity studies for EPAC 5376753.
Introduction
This compound (also known as ChemBridge ID 5376753) is a selective, allosteric inhibitor of the Exchange Protein Directly Activated by cAMP 1 (Epac1).[1] As a thiobarbituric acid derivative, it offers a valuable tool for investigating the cAMP-Epac signaling pathway, which is implicated in various cellular processes such as cell adhesion, migration, and proliferation.[1] This document provides a summary of its known characteristics and protocols for its use in in vitro and representative in vivo research settings.
Mechanism of Action and Signaling Pathway
This compound acts as an allosteric inhibitor of Epac1, a guanine nucleotide exchange factor (GEF) for the small GTPase Rap1.[1] It targets the hinge region of the cyclic nucleotide-binding domain of Epac1, thereby preventing the conformational change required for its activation by cAMP.[1] This inhibition is selective for Epac and does not affect the activity of Protein Kinase A (PKA) or adenylyl cyclases.[1]
The signaling pathway initiated by cAMP and modulated by this compound is depicted below.
References
Application Notes and Protocols for EPAC 5376753 in Rap1 Activation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing EPAC 5376753, a selective allosteric inhibitor of Exchange Protein directly Activated by cAMP (EPAC), to investigate Rap1 activation pathways. This document includes detailed protocols for key experiments, quantitative data for experimental planning, and diagrams to visualize signaling pathways and workflows.
Introduction to this compound
This compound is a derivative of 2-Thiobarbituric acid that functions as a selective, allosteric, and noncompetitive inhibitor of both EPAC1 and EPAC2.[1][2] It targets the hinge region of the cyclic nucleotide-binding domain (CNBD), a site that is highly conserved between the two EPAC isoforms.[1] This allosteric inhibition mechanism prevents the conformational change required for EPAC activation by cAMP, thereby blocking its guanine nucleotide exchange factor (GEF) activity towards its primary substrate, the small GTPase Rap1.[1][3]
A key advantage of this compound is its selectivity for EPAC proteins over other cAMP effectors, such as Protein Kinase A (PKA) and adenylyl cyclases, making it a valuable tool for dissecting EPAC-specific signaling events.[1][4] It has been demonstrated to effectively inhibit EPAC-mediated cellular processes, including cell migration, without significantly affecting cell viability at concentrations that effectively inhibit EPAC.[1][4]
Data Presentation
The following tables summarize the quantitative data for this compound, providing essential parameters for experimental design.
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Cell Line | Assay Conditions | Reference |
| EPAC1 | 4 µM | Swiss 3T3 | Inhibition of forskolin-induced Rap1 activation | [1][4] |
| EPAC2 | Not explicitly quantified, but inhibition is suggested by conservation of the binding site and preliminary data. | - | - | [1] |
Table 2: Recommended Working Concentrations and Observed Effects
| Application | Cell Line | Concentration | Effect | Reference |
| Inhibition of Rap1 Activation | Swiss 3T3 | 4 µM | IC50 for inhibition of forskolin-induced Rap1 activation | [1][4] |
| Inhibition of Cell Migration | Rat Cardiac Fibroblasts | 10 µM | Blocked forskolin- and 8-pCPT-2'-O-Me-cAMP-induced migration | [1] |
| Cell Viability | Swiss 3T3 | < 50 µM | No significant decrease in cell viability after 48 hours | [1][4] |
| Cell Viability | Swiss 3T3 | > 50 µM | Significant inhibition of cell activity after 48 hours | [1][4] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the EPAC-Rap1 signaling pathway and a general experimental workflow for studying its inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on Rap1 activation and EPAC-mediated cellular processes.
Rap1 Activation Assay (Pull-down)
This protocol is designed to measure the levels of active, GTP-bound Rap1 in cells.
Materials:
-
Cells of interest (e.g., Swiss 3T3)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis/Wash Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl₂, 1 mM EDTA, 10% glycerol, supplemented with protease and phosphatase inhibitors just before use)
-
Rap1 activation assay kit (containing RalGDS-RBD beads)
-
EPAC activator (e.g., Forskolin or 8-pCPT-2'-O-Me-cAMP)
-
This compound
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibody against Rap1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve cells if necessary, according to your experimental design.
-
Pre-treat cells with this compound (e.g., 10 µM for 30-60 minutes) or vehicle control.
-
Stimulate cells with an EPAC activator (e.g., 10 µM Forskolin for 5-10 minutes).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash cells twice with ice-cold PBS.
-
Add ice-cold Lysis/Wash Buffer to the plate and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Pull-down of Active Rap1:
-
Normalize the protein concentration of all samples with Lysis/Wash Buffer.
-
Add an equal volume of RalGDS-RBD beads to each lysate.
-
Incubate the tubes at 4°C for 1 hour with gentle rotation.
-
Pellet the beads by centrifugation at 500 x g for 3 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the beads three times with ice-cold Lysis/Wash Buffer.
-
-
Western Blot Analysis:
-
Resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against Rap1.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Also, run a Western blot for total Rap1 from the initial cell lysates to serve as a loading control.
-
Cell Migration Assays
A. Wound Healing (Scratch) Assay
This assay provides a qualitative and semi-quantitative measure of cell migration.
Materials:
-
Cells of interest (e.g., Rat Cardiac Fibroblasts)
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
EPAC activator (e.g., Forskolin)
-
This compound
-
Sterile 200 µL pipette tip or cell scraper
-
Microscope with a camera
Procedure:
-
Cell Seeding and Wound Creation:
-
Plate cells in a 6-well plate and grow to 100% confluency.
-
Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Gently wash the well with PBS to remove detached cells.
-
-
Treatment and Incubation:
-
Replace the medium with fresh serum-free or low-serum medium containing the appropriate treatments (vehicle, EPAC activator, EPAC activator + this compound).
-
Capture an initial image of the wound (T=0).
-
Incubate the plate at 37°C in a humidified incubator.
-
-
Image Acquisition and Analysis:
-
Capture images of the same wound area at various time points (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial wound area.
-
B. Transwell Migration Assay
This assay provides a quantitative measure of cell migration towards a chemoattractant.
Materials:
-
Cells of interest
-
Transwell inserts (e.g., 8 µm pore size)
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
EPAC activator (e.g., Forskolin)
-
This compound
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., 0.1% crystal violet)
-
Microscope
Procedure:
-
Cell Preparation and Seeding:
-
Pre-treat cells in suspension with this compound or vehicle control.
-
Add medium with a chemoattractant to the lower chamber of the Transwell plate.
-
Add serum-free medium containing the treated cells to the upper chamber (the insert). Include the respective treatments in the upper chamber medium.
-
-
Incubation:
-
Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 16-24 hours).
-
-
Fixation and Staining:
-
Carefully remove the Transwell inserts.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with crystal violet for 15 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Quantification:
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Alternatively, the crystal violet can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured.
-
PKA Activity Assay (Control for Specificity)
This assay is crucial to confirm that the effects of this compound are not due to off-target inhibition of PKA.
Materials:
-
Cell lysates prepared as in the Rap1 activation assay.
-
PKA activity assay kit (e.g., based on the phosphorylation of a specific PKA substrate like VASP or a synthetic peptide).
-
Reagents for detecting phosphorylation (e.g., phospho-specific antibodies for Western blotting or radioactive ATP for kinase assays).
Procedure:
-
Prepare cell lysates from cells treated with a PKA activator (e.g., Forskolin) in the presence and absence of this compound.
-
Follow the manufacturer's instructions for the specific PKA activity assay kit.
-
Typically, this involves:
-
Incubating the cell lysate with a PKA-specific substrate and ATP.
-
Detecting the phosphorylation of the substrate.
-
-
Compare the PKA activity in the different treatment groups. No significant change in PKA activity in the presence of this compound would confirm its selectivity for EPAC.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a specific tool to elucidate the role of EPAC-Rap1 signaling in a wide range of biological processes.
References
Troubleshooting & Optimization
Troubleshooting EPAC 5376753 off-target effects at high concentrations
This technical support guide provides troubleshooting advice and frequently asked questions regarding off-target effects of the EPAC inhibitor 5376753, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes at high concentrations of EPAC 5376753 that don't align with known EPAC signaling. What could be the cause?
At concentrations significantly above the IC50 for EPAC1 (4 µM), this compound may induce off-target effects, leading to phenotypes independent of EPAC inhibition.[1] It has been noted that concentrations exceeding 50 µM can significantly inhibit cell activity and decrease viability, which is likely an off-target effect.[1][2]
Q2: How can we determine if the observed effects in our experiments are due to on-target EPAC inhibition or off-target effects?
To distinguish between on-target and off-target effects, we recommend performing the following control experiments:
-
Concentration-Response Curve: Generate a detailed concentration-response curve for your specific assay. On-target effects should be observed at concentrations near the IC50 (e.g., 1-10 µM), while off-target effects will likely appear at much higher concentrations (>50 µM).
-
Rescue Experiment: If possible, try to rescue the phenotype by activating the EPAC pathway downstream of the inhibitor.
-
Use a Structurally Different EPAC Inhibitor: Confirm your results with another EPAC inhibitor that has a different chemical scaffold. If the phenotype is consistent, it is more likely to be an on-target effect.
-
Assess Key Off-Target Pathways: Directly measure the activity of common off-target kinases, such as Protein Kinase A (PKA), to rule out their involvement. This compound is reported to be selective over PKA and adenylyl cyclases.[1]
Q3: What is the recommended working concentration for this compound?
For optimal selectivity and to minimize off-target effects, we recommend using this compound at a concentration range of 1-10 µM. The IC50 for EPAC1 inhibition in Swiss 3T3 cells is 4 µM.[1] It is crucial to perform a concentration-response experiment in your specific cell type and assay to determine the optimal concentration.
Q4: We are seeing a decrease in cell viability at high concentrations of this compound. Is this expected?
Yes, this is a known off-target effect. Studies have shown that concentrations of this compound above 50 µM can significantly reduce cell viability.[1][2] This cytotoxicity is not believed to be related to its on-target EPAC inhibition.[2] We recommend performing a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays to monitor for cytotoxicity.
Data Summary
Table 1: Concentration-Dependent Effects of this compound
| Concentration Range | Primary Effect | On-Target/Off-Target | Recommendation |
| 1 - 10 µM | Inhibition of EPAC1 activity (IC50 = 4 µM)[1] | On-Target | Recommended range for experiments. |
| > 50 µM | Significant inhibition of cell activity/viability[1][2] | Off-Target | Avoid this concentration range. |
Table 2: Selectivity Profile of this compound
| Target | Activity | Reference |
| EPAC1 | Inhibitor (IC50 = 4 µM) | [1] |
| Protein Kinase A (PKA) | No inhibition | [1] |
| Adenylyl Cyclases | No inhibition | [1] |
Experimental Protocols
Protocol 1: Rap1 Activation Assay (Pull-Down)
This assay measures the activity of EPAC by quantifying the amount of active, GTP-bound Rap1.
Materials:
-
RalGDS RBD Agarose beads
-
1X Assay/Lysis Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.5 M NaCl, 2% Igepal)
-
Protease Inhibitor Cocktail
-
Anti-Rap1 Antibody
-
GTPγS (non-hydrolyzable GTP analog for positive control)
-
GDP (for negative control)
Procedure:
-
Cell Lysis:
-
Culture and treat cells with this compound at various concentrations.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold 1X Assay/Lysis Buffer containing protease inhibitors.
-
Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Positive and Negative Controls (Optional):
-
In separate tubes, load a portion of untreated lysate with GTPγS (positive control) or GDP (negative control).
-
-
Pull-Down of Active Rap1:
-
To 500 µg - 1 mg of cell lysate, add 20-30 µL of RalGDS RBD agarose bead slurry.
-
Incubate at 4°C for 1 hour with gentle rotation.
-
Pellet the beads by centrifugation at 5,000 x g for 1 minute.
-
Wash the beads 3 times with 1X Assay/Lysis Buffer.
-
-
Western Blot Analysis:
-
Resuspend the bead pellet in 2X SDS-PAGE sample buffer and boil for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Rap1 antibody to detect the amount of active Rap1 pulled down.
-
Protocol 2: PKA Activity Assay (Colorimetric)
This assay is used to confirm that this compound is not inhibiting PKA at the concentrations used in your experiments.
Materials:
-
PKA substrate-coated microplate
-
PKA standard
-
Kinase Assay Buffer
-
ATP
-
Phospho-PKA Substrate Antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution
Procedure:
-
Sample Preparation:
-
Prepare cell lysates from cells treated with various concentrations of this compound.
-
-
Kinase Reaction:
-
Add diluted samples and PKA standards to the wells of the PKA substrate-coated microplate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate at 30°C for 90 minutes with shaking.
-
-
Detection:
-
Wash the wells and add the Rabbit Phospho-PKA Substrate Antibody. Incubate for 60 minutes at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.
-
Wash the wells and add TMB substrate.
-
Stop the reaction with Stop Solution and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve using the PKA standards.
-
Determine the PKA activity in your samples by comparing their absorbance to the standard curve.
-
Visualizations
References
Technical Support Center: Optimizing EPAC 5376753 Concentration to Avoid Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of the EPAC inhibitor, EPAC 5376753. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help users optimize experimental conditions and avoid cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and allosteric inhibitor of Exchange protein directly activated by cAMP 1 (Epac1).[1][2] It functions by binding to a site distinct from the cAMP binding domain, leading to the inhibition of Epac1's guanine nucleotide exchange factor (GEF) activity. This, in turn, prevents the activation of the small GTPase Rap1.[1] this compound does not inhibit Protein Kinase A (PKA) or adenylyl cyclases, making it a specific tool for studying Epac1-mediated signaling pathways.[1][2]
Q2: What is the known cytotoxicity of this compound?
The cytotoxicity of this compound has been primarily characterized in Swiss 3T3 fibroblasts. In this cell line, the half-maximal inhibitory concentration (IC50) for Epac1 inhibition is approximately 4 µM.[1][2][3][4] Regarding cell viability, concentrations below 50 µM do not significantly decrease cell viability after 48 hours of treatment. However, concentrations above 50 µM have been observed to significantly inhibit cell activity.[1][2]
Q3: How should I prepare and store this compound?
For optimal solubility, this compound should be dissolved in dimethyl sulfoxide (DMSO).[5][6] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium. It is advisable to use a final DMSO concentration that does not exceed 0.5% in the culture to avoid solvent-induced cytotoxicity. Stock solutions in DMSO should be stored at -20°C for long-term stability. The stability of thiobarbituric acid derivatives, like this compound, in aqueous solutions can be variable, so freshly prepared dilutions in culture media are recommended for experiments.[7]
Quantitative Data Summary
The following table summarizes the known quantitative data regarding the activity and cytotoxicity of this compound. Currently, detailed cytotoxicity data across a wide range of human cell lines is limited in publicly available literature.
| Parameter | Cell Line | Value | Reference |
| IC50 (Epac1 Inhibition) | Swiss 3T3 | 4 µM | [1][2][3][4] |
| Cytotoxicity Threshold | Swiss 3T3 | >50 µM (after 48h) | [1][2] |
Experimental Protocols
Below are detailed protocols for common cytotoxicity assays that can be used to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from the no-cell control.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
This compound
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with a range of this compound concentrations as described for the MTT assay. Include appropriate controls: a vehicle control, a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit), and a no-cell control.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release from the positive control, after subtracting the background from the no-cell control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: EPAC1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Assessing Cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background in cytotoxicity assays | - Contamination of cell culture. - High cell density. - Issues with assay reagents. | - Regularly check for and address any microbial contamination. - Optimize cell seeding density for your specific cell line. - Ensure assay reagents are properly stored and not expired. |
| Inconsistent results between experiments | - Variation in cell passage number. - Inconsistent incubation times. - Pipetting errors. | - Use cells within a consistent and low passage number range. - Strictly adhere to standardized incubation times for treatment and assay steps. - Ensure accurate and consistent pipetting, especially for serial dilutions. |
| Precipitation of this compound in culture medium | - Low solubility of the compound at the tested concentration. - Interaction with media components. | - Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to cells (≤ 0.5%). - Prepare fresh dilutions of the compound in pre-warmed media just before use. - Visually inspect the media for any signs of precipitation before adding it to the cells. |
| Unexpected or off-target effects | - The concentration used is too high, leading to non-specific effects. - The compound may have other cellular targets at higher concentrations. | - Perform a dose-response curve to identify the lowest effective concentration that inhibits Epac1 without causing widespread cytotoxicity. - Include appropriate positive and negative controls to assess the specificity of the observed effects. Consider using a structurally different Epac inhibitor as a comparator. |
| Difficulty in observing the inhibitory effect on downstream signaling | - Suboptimal timing of the assay. - Insufficient activation of the cAMP pathway. - The chosen downstream readout is not sensitive enough. | - Perform a time-course experiment to determine the optimal time point to observe the inhibition of Epac1 signaling. - Ensure that the cAMP pathway is adequately stimulated (e.g., using forskolin or another appropriate agonist) to see a clear inhibitory effect of this compound. - Choose a sensitive and reliable downstream marker of Epac1-Rap1 activation. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. mybiosource.com [mybiosource.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. avantorsciences.com [avantorsciences.com]
- 7. Salts of barbituric and 2-thiobarbituric acids with imidazole: polymorphism, supramolecular structure, thermal stability and water solubility - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
EPAC 5376753 solubility issues and solutions for aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the EPAC inhibitor, EPAC 5376753. The information is designed to address common solubility issues and provide solutions for using this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a selective and allosteric inhibitor of Exchange protein directly activated by cAMP (EPAC). It specifically targets EPAC1 with an IC50 of 4 µM in Swiss 3T3 cells and does not inhibit Protein Kinase A (PKA) or adenylyl cyclases.[1][2][3][4] As a 2-Thiobarbituric acid derivative, it functions by preventing the conformational changes in EPAC that are necessary for its activation.[1]
2. What is the solubility of this compound?
The solubility of this compound has been determined in dimethyl sulfoxide (DMSO).
| Solvent | Solubility | Concentration | Method |
| DMSO | 10 mg/mL | 27.23 mM | Requires sonication and warming to 60°C. |
3. How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution in 100% DMSO.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortexer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution from 1 mg of powder (Molecular Weight: 367.2 g/mol ), add 272.3 µL of DMSO.
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a 60°C water bath or heat block for 5-10 minutes.
-
Following heating, place the vial in an ultrasonic bath for 10-15 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
4. How should I store the stock solution?
Store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
5. I need to use this compound in an aqueous buffer for my experiment. How can I prepare my working solution?
Due to the hydrophobic nature of this compound, direct dissolution in aqueous buffers is not recommended. The best practice is to dilute the DMSO stock solution into your aqueous buffer. To minimize the final concentration of DMSO in your experiment, it is advisable to prepare a high-concentration stock solution.
Troubleshooting Guide: Solubility Issues in Aqueous Buffers
Issue 1: The compound precipitates when I dilute my DMSO stock solution into my aqueous buffer (e.g., PBS, cell culture media).
Possible Causes:
-
Low Aqueous Solubility: this compound is a hydrophobic molecule with limited solubility in aqueous solutions.
-
High Final Concentration: The desired final concentration of the inhibitor in the aqueous buffer may exceed its solubility limit.
-
High DMSO Concentration: While DMSO aids in initial dissolution, a high final concentration of DMSO in the aqueous buffer can sometimes cause the compound to precipitate out, a phenomenon known as "salting out".
-
Buffer Composition: The pH and salt concentration of the aqueous buffer can influence the solubility of the compound.
Solutions:
| Solution | Description |
| Increase the DMSO Stock Concentration | Prepare a more concentrated DMSO stock solution (e.g., 20 mM or higher, if possible) to reduce the volume needed for dilution, thereby lowering the final DMSO concentration. |
| Serial Dilution | Perform a stepwise dilution of the DMSO stock into the aqueous buffer. For example, first dilute the stock 1:10 in the buffer, vortex, and then perform the final dilution. |
| Use of a Surfactant | Add a small amount of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, to the aqueous buffer to help maintain the compound in solution. A final concentration of 0.01-0.1% is a good starting point. |
| Adjusting pH | The solubility of some compounds can be pH-dependent. If your experimental conditions allow, test the solubility at slightly different pH values. |
| Sonication | After diluting the stock solution into the aqueous buffer, sonicate the working solution for a few minutes to aid in dispersion. |
Experimental Protocol: Preparing an Aqueous Working Solution from a DMSO Stock
Materials:
-
10 mM this compound in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Vortexer
Procedure:
-
Thaw the 10 mM DMSO stock solution of this compound at room temperature.
-
Vortex the stock solution briefly.
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of the DMSO stock solution required. Aim for a final DMSO concentration of less than 0.5% in your experiment, as higher concentrations can be toxic to cells.
-
Add the calculated volume of the DMSO stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting solutions above.
Issue 2: My compound seems to be losing activity in the aqueous buffer over time.
Possible Cause:
-
Hydrolysis or Degradation: Some compounds are not stable in aqueous solutions for extended periods.
Solution:
-
Prepare Fresh Working Solutions: Always prepare fresh working solutions of this compound in your aqueous buffer immediately before each experiment. Avoid storing the compound in aqueous solutions.
EPAC Signaling Pathway
EPAC is a guanine nucleotide exchange factor (GEF) for the small GTPases Rap1 and Rap2. Upon binding of the second messenger cyclic AMP (cAMP), EPAC undergoes a conformational change that activates its GEF activity, leading to the exchange of GDP for GTP on Rap proteins. Activated Rap-GTP then interacts with a variety of downstream effectors to regulate numerous cellular processes, including cell adhesion, migration, and gene expression.
Caption: Simplified EPAC signaling pathway.
Experimental Workflow for Testing this compound Solubility
This workflow outlines a systematic approach to determine the practical solubility limit of this compound in a specific aqueous buffer.
Caption: Workflow for determining this compound solubility.
References
- 1. The Epac-Rap1 Signaling Pathway Controls cAMP-mediated Exocytosis of Weibel-Palade Bodies in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Epac-Rap1 signaling pathway controls cAMP-mediated exocytosis of Weibel-Palade bodies in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
How to address batch-to-batch variability of EPAC 5376753
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of the EPAC inhibitor, EPAC 5376753. The information is tailored for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and allosteric inhibitor of Exchange Protein Directly Activated by cAMP 1 (EPAC1).[1][2] It is a derivative of 2-thiobarbituric acid.[1] Its inhibitory action is based on preventing the necessary conformational changes in the EPAC1 protein that are required for its activation by cyclic AMP (cAMP).[3] It has been shown to inhibit EPAC1 with an IC50 of 4 µM in Swiss 3T3 cells and does not inhibit Protein Kinase A (PKA) or adenylyl cyclases at effective concentrations.[1][4]
Q2: What are the potential causes of batch-to-batch variability with this compound?
While specific data on batch-to-batch variability for this compound is not extensively published, variability in small molecule inhibitors can arise from several factors:
-
Purity: Minor variations in purity between batches can lead to differences in effective concentration and off-target effects.
-
Impurities: The nature of any impurities present can differ between synthesis batches, potentially impacting biological activity.
-
Solubility and Aggregation: As a hydrophobic small molecule, this compound may be prone to forming colloidal aggregates in aqueous solutions.[5] This is a known issue for many small molecule inhibitors and can lead to non-specific inhibition and significant variability in experimental results.[5] The extent of aggregation can be influenced by the specific handling and storage of each batch.
-
Compound Stability: Degradation of the compound over time or due to improper storage can result in decreased potency.
Q3: How can I assess the quality of a new batch of this compound?
It is advisable to perform in-house quality control checks on new batches. This can include:
-
Solubility Test: Visually inspect the solubility of the compound in your chosen solvent. Any changes in solubility compared to previous batches should be noted.
-
Activity Assay: Perform a dose-response curve in a well-established cellular or biochemical assay to confirm the IC50 value is consistent with previous batches and published data.
-
Analytical Chemistry: If resources permit, techniques like High-Performance Liquid Chromatography (HPLC) can be used to assess the purity and stability of the compound.
Troubleshooting Guide
This guide provides a question-and-answer format to address specific issues you might encounter during your experiments with this compound.
Issue 1: I am observing a different IC50 value with a new batch of this compound compared to my previous experiments.
-
Question: Did you prepare the stock solution fresh?
-
Answer: It is recommended to prepare fresh stock solutions from powder for each new set of experiments. If using a previously prepared stock, ensure it has been stored correctly (see Q2 below) and has not undergone multiple freeze-thaw cycles.
-
-
Question: Have you confirmed the solubility of the new batch in your solvent?
-
Answer: Poor solubility can lead to a lower effective concentration. Ensure the compound is fully dissolved. You may need to gently warm or sonicate the solution. Always visually inspect for any precipitate before use.
-
-
Question: Could aggregation be affecting your results?
-
Answer: Aggregation can lead to non-specific inhibition and apparent changes in potency. Consider including a non-ionic detergent like Triton X-100 (0.01%) in your assay buffer to disrupt potential aggregates. If the IC50 shifts in the presence of the detergent, it is an indication that aggregation may have been a factor.
-
Issue 2: My results with this compound are inconsistent between experiments.
-
Question: How are you storing your stock solutions?
-
Question: Is your experimental setup consistent?
-
Answer: Ensure that cell passage number, confluency, serum concentration in the media, and incubation times are kept consistent between experiments, as these can all influence the cellular response to inhibitors.
-
Issue 3: I am seeing unexpected or off-target effects.
-
Question: At what concentration are you using this compound?
-
Answer: High concentrations of the inhibitor may lead to off-target effects or cellular toxicity. It is recommended to use the lowest effective concentration possible and to perform a toxicity assay (e.g., MTT or CellTiter-Glo) to determine the non-toxic concentration range for your specific cell line. One study found that concentrations above 50 µM significantly inhibited cell activity in Swiss 3T3 cells after 48 hours.[1]
-
-
Question: Have you included appropriate controls?
-
Answer: Always include a vehicle control (e.g., DMSO) at the same concentration as in your inhibitor-treated samples. To confirm the effect is EPAC-specific, consider using a structurally different EPAC inhibitor or a genetic approach (e.g., siRNA-mediated knockdown of EPAC1) if possible.
-
Quantitative Data
The following table summarizes the key quantitative data for this compound based on available information.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₈Cl₂N₂O₃S | [1] |
| Molecular Weight | 367.21 g/mol | [1] |
| CAS Number | 302826-61-5 | [1] |
| Appearance | Orange to red solid | [1] |
| Purity (example) | 98.10% | [1] |
| IC50 (EPAC1) | 4 µM (in Swiss 3T3 cells) | [1][2] |
| Solubility | DMSO: ≥ 10 mg/mL (27.23 mM) May require ultrasonic and warming to 60°C | [3] |
| Storage (Solid) | 4°C, protect from light | [1] |
| Storage (in solvent) | -80°C for up to 6 months; -20°C for up to 1 month. Protect from light. | [1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
To aid dissolution, the solution can be gently warmed to 37°C and sonicated in an ultrasonic bath for a short period.[3]
-
Visually inspect the solution to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: General Cell-Based Assay
-
Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
The following day, prepare serial dilutions of this compound from your stock solution in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the cells for the desired period (e.g., 24 or 48 hours).
-
After incubation, proceed with your specific assay to measure the desired endpoint (e.g., cell migration, Rap1 activation, gene expression).
Visualizations
References
Technical Support Center: Interpreting Unexpected Results in EPAC 5376753 Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using the EPAC inhibitor, EPAC 5376753. Our aim is to help you interpret unexpected experimental outcomes and provide clear methodological support.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, allosteric inhibitor of Exchange protein directly activated by cAMP 1 (Epac1).[1] It functions by binding to a site distinct from the cAMP binding site, preventing the conformational change required for Epac1 activation. This allosteric inhibition mechanism means it does not compete with cAMP. Notably, it does not inhibit Protein Kinase A (PKA) or adenylyl cyclases, ensuring its specificity for the EPAC signaling pathway.[1]
Q2: I am observing high levels of cell death in my experiments. Could this compound be cytotoxic?
Yes, this is a known characteristic of this compound. While concentrations below 50 µM generally do not significantly impact cell viability, concentrations exceeding 50 µM have been shown to cause a significant reduction in cell activity and viability.[1] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal, non-toxic concentration for your experiments.
Q3: My results are inconsistent across experiments. What could be the cause?
Inconsistency in results can arise from several factors:
-
Compound Solubility and Stability: Ensure that this compound is fully dissolved in your vehicle (e.g., DMSO) before further dilution in your experimental medium. Poor solubility can lead to inaccurate concentrations. Like many small molecule inhibitors, this compound may be prone to degradation, so it is advisable to use freshly prepared solutions.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all influence the cellular response to EPAC inhibition. Standardize these parameters across all experiments.
-
Assay-Specific Variability: Refer to the troubleshooting sections for the specific assays below (Rap1 Activation and Cell Migration) for more detailed guidance.
Q4: Does this compound have any known off-target effects?
This compound is reported to be selective for Epac1 over PKA and adenylyl cyclases.[1] However, as with any small molecule inhibitor, off-target effects cannot be completely ruled out, especially at higher concentrations. Some EPAC inhibitors have been reported to have protein denaturing properties at high concentrations.[2] If you suspect off-target effects, consider using a structurally unrelated EPAC inhibitor as a control to confirm that the observed phenotype is indeed due to Epac inhibition.
Troubleshooting Guides
Unexpected Results in Rap1 Activation Assays
The activation of the small GTPase Rap1 is a key downstream event of EPAC signaling. A common method to measure this is a pull-down assay using the RalGDS-RBD (Ral Guanine Nucleotide Dissociation Stimulator - Ras Binding Domain), which specifically binds to the active, GTP-bound form of Rap1.
Problem 1: No difference in Rap1-GTP levels between control and this compound-treated samples.
| Possible Cause | Troubleshooting Step |
| Ineffective EPAC Activation: The stimulus used to increase intracellular cAMP (e.g., forskolin, 8-pCPT-2'-O-Me-cAMP) may not be working optimally. | Confirm the activity of your EPAC activator. Run a positive control with a known potent activator. |
| Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit Epac1. | Perform a dose-response experiment to determine the IC50 in your specific cell system. |
| Incorrect Timing of Inhibition: The pre-incubation time with this compound may be insufficient. | Increase the pre-incubation time with the inhibitor before stimulating the cells. A 30-60 minute pre-incubation is a good starting point. |
| Lysate Degradation: Rap1-GTP is rapidly hydrolyzed to the inactive Rap1-GDP. | Work quickly and keep lysates on ice at all times. Use freshly prepared lysates and add protease and phosphatase inhibitors to your lysis buffer. |
| Low Abundance of Active Rap1: The basal level of Rap1 activation in your cells may be too low to detect a significant decrease upon inhibition. | Ensure your stimulation protocol robustly activates Rap1. You can also try to transiently overexpress Rap1 to increase the signal. |
Problem 2: High background signal in all lanes of the Western blot.
| Possible Cause | Troubleshooting Step |
| Non-specific Binding to Beads: The pull-down beads may be binding non-specifically to other proteins. | Increase the number and duration of washes after the pull-down. Consider pre-clearing the lysate with beads before adding the RalGDS-RBD. |
| Antibody Issues: The primary or secondary antibody may be cross-reacting with other proteins or used at too high a concentration. | Optimize your antibody concentrations. Run a negative control lane with beads and lysate but without the pull-down reagent. |
Unexpected Results in Cell Migration Assays
EPAC signaling is known to play a role in cell migration. The transwell migration (or Boyden chamber) assay is a common method to assess this.
Problem 1: this compound does not inhibit cell migration.
| Possible Cause | Troubleshooting Step |
| EPAC-Independent Migration: The chemoattractant you are using may be inducing migration through a pathway that is independent of EPAC. | Use a known EPAC-dependent chemoattractant (e.g., 8-pCPT-2'-O-Me-cAMP) as a positive control for inhibition. Test if this compound inhibits migration towards this stimulus. |
| Cytotoxicity Affecting Results: At high concentrations, the inhibitor might be causing cell death, which could be misinterpreted as reduced migration. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your migration assay to ensure you are using a non-toxic concentration of this compound. |
| Incorrect Assay Duration: The incubation time for migration may be too long or too short. | Optimize the migration time for your specific cell type and chemoattractant. |
Problem 2: Increased cell migration observed with this compound treatment.
| Possible Cause | Troubleshooting Step |
| Paradoxical Signaling Effects: In some cellular contexts, inhibition of one signaling pathway can lead to the compensatory activation of another pro-migratory pathway. | Investigate other signaling pathways that are known to regulate migration in your cell type. A broader signaling pathway analysis (e.g., phospho-array) might be necessary. |
| Off-Target Effects: At higher concentrations, this compound might be interacting with other proteins that promote migration. | Use a lower concentration of the inhibitor and confirm the effect with a structurally different EPAC inhibitor. |
Experimental Protocols
Rap1 Activation Pull-Down Assay
This protocol is adapted from commercially available kits and published literature.
Materials:
-
Cells of interest
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This compound
-
EPAC activator (e.g., 8-pCPT-2'-O-Me-cAMP)
-
Lysis/Binding/Wash Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, supplemented with protease and phosphatase inhibitors)
-
RalGDS-RBD agarose beads
-
GTPγS (non-hydrolyzable GTP analog for positive control)
-
GDP (for negative control)
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Anti-Rap1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Starve cells in serum-free medium for 4-6 hours.
-
Pre-incubate cells with the desired concentration of this compound or vehicle control for 30-60 minutes.
-
Stimulate cells with an EPAC activator for the optimized time (typically 5-15 minutes).
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in ice-cold Lysis/Binding/Wash Buffer.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.
-
-
Pull-Down of Active Rap1:
-
Normalize protein concentrations of the supernatants.
-
To 500 µg - 1 mg of protein lysate, add 20-30 µL of RalGDS-RBD agarose bead slurry.
-
For controls, incubate separate lysates with GTPγS (positive control) or GDP (negative control) prior to adding the beads.
-
Incubate on a rotator at 4°C for 1 hour.
-
-
Washing:
-
Pellet the beads by centrifugation at 5,000 x g for 1 minute at 4°C.
-
Aspirate the supernatant.
-
Wash the beads three times with 500 µL of Lysis/Binding/Wash Buffer.
-
-
Elution and Western Blotting:
-
After the final wash, remove all supernatant.
-
Resuspend the bead pellet in 2X SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-Rap1 antibody.
-
Transwell Cell Migration Assay
Materials:
-
Transwell inserts (e.g., 8 µm pore size for most fibroblasts and epithelial cells)
-
24-well plates
-
Cells of interest
-
This compound
-
Chemoattractant (e.g., growth factor or EPAC activator)
-
Serum-free medium
-
Medium with chemoattractant
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet or DAPI)
Procedure:
-
Cell Preparation:
-
Grow cells to 80-90% confluency.
-
Starve cells in serum-free medium for 12-24 hours.
-
Harvest cells and resuspend them in serum-free medium containing the desired concentration of this compound or vehicle.
-
-
Assay Setup:
-
Place transwell inserts into the wells of a 24-well plate.
-
Add medium containing the chemoattractant to the lower chamber.
-
Add the cell suspension (containing this compound or vehicle) to the upper chamber of the transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a pre-optimized duration (typically 4-24 hours).
-
-
Cell Removal and Staining:
-
Carefully remove the transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
-
Quantification:
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the crystal violet can be eluted and the absorbance measured.
-
Data Presentation
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 1 | ~100 |
| 10 | ~100 |
| 25 | ~95 |
| 50 | ~80 |
| 100 | <50 |
Note: Data is illustrative and will vary depending on the cell line and assay conditions.
Table 2: Summary of this compound Properties
| Property | Value | Reference |
| Target | Epac1 | [1] |
| Mechanism | Allosteric Inhibitor | [1] |
| IC50 (Epac1 in Swiss 3T3 cells) | 4 µM | [1] |
| Selectivity | No inhibition of PKA or adenylyl cyclases | [1] |
| Cytotoxicity | Significant above 50 µM | [1] |
Visualizations
Caption: EPAC1 signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Assessing EPAC 5376753 Toxicity with Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing cell viability assays to determine the potential toxicity of EPAC 5376753, a selective and allosteric Epac inhibitor.[1][2][3][4]
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and what is its mechanism of action?
This compound is a derivative of 2-Thiobarbituric acid that functions as a selective, allosteric inhibitor of Exchange Protein directly Activated by cAMP (EPAC).[1][2][3] It specifically inhibits EPAC1 with an IC50 of 4 µM in Swiss 3T3 cells and does not inhibit Protein Kinase A (PKA) or adenylyl cyclases.[1][3][5] EPAC proteins are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2, playing a role in various cellular processes like cell adhesion and migration.[6][7][8] EPAC inhibitors like this compound prevent the activation of EPAC by cAMP, thereby blocking downstream signaling.[8]
Q2: What is the known toxicity of this compound?
Initial studies have indicated that this compound at concentrations below 50 µM does not significantly decrease the viability of Swiss 3T3 cells.[1][9] However, concentrations above 50 µM have been shown to significantly inhibit cell activity.[1] Comprehensive toxicity profiling across various cell lines is recommended to fully characterize its cytotoxic potential.
Q3: Why is it important to assess the cytotoxicity of this compound?
Assessing the cytotoxicity of any potential therapeutic compound is a critical step in drug discovery and development.[10][11] It helps to:
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Determine the therapeutic window of the compound.
-
Identify potential off-target effects.
-
Ensure that the observed biological effects are not due to general cellular toxicity.
-
Guide dose selection for further preclinical and clinical studies.
Q4: Which cell viability assays are recommended for assessing this compound toxicity?
Several robust and well-established cell viability assays can be used. The choice of assay depends on the specific research question, cell type, and available equipment. Commonly recommended assays include:
-
alamarBlue™ (Resazurin) Assay: Also measures metabolic activity and is non-toxic to cells, allowing for kinetic studies.[14][15][16]
-
Neutral Red Uptake Assay: Assesses lysosomal integrity.[17][18][19]
-
Lactate Dehydrogenase (LDH) Assay: Measures membrane integrity by quantifying the release of LDH from damaged cells.[20][21][22]
Assay-Specific Questions
Q5: How does the MTT assay work to determine cell viability?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[12][13] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[12][23]
Q6: What is the principle behind the alamarBlue™ assay?
The alamarBlue™ assay utilizes the reducing power of living cells to measure viability.[16] The active ingredient, resazurin, is a non-fluorescent, cell-permeable blue dye. In metabolically active cells, it is reduced to the highly fluorescent pink compound, resorufin.[14][15] The amount of fluorescence is proportional to the number of viable cells.[16]
Q7: How does the Neutral Red assay assess cytotoxicity?
The Neutral Red assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[18][24] The dye is a weak cationic dye that penetrates cell membranes by non-ionic diffusion.[18] Toxic substances can cause alterations in the cell surface or lysosomal membranes, leading to a decreased uptake and binding of the dye. After incubation, the dye is extracted from the viable cells and quantified by measuring its absorbance.[17]
Q8: What does the LDH assay measure?
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the integrity of the plasma membrane.[21] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[21][22] The assay measures the activity of this released LDH, which is proportional to the number of damaged or dead cells.[20]
Troubleshooting Guides
General Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects in the microplate, contamination. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting technique. Avoid using the outer wells of the plate or fill them with sterile medium/PBS. Regularly check for and address any cell culture contamination.[25][26] |
| Low signal or poor dynamic range | Insufficient cell number, suboptimal incubation time, incorrect wavelength settings, assay reagent degradation. | Optimize cell seeding density for your specific cell line and assay. Perform a time-course experiment to determine the optimal incubation time. Verify the correct filter or wavelength settings on the plate reader. Store assay reagents according to the manufacturer's instructions.[26] |
| Unexpected or inconsistent results with this compound | Compound precipitation, interaction with media components, incorrect solvent control. | Visually inspect the wells for any signs of compound precipitation. Test the compound in serum-free media to check for interactions. Ensure the solvent control (e.g., DMSO) concentration is consistent across all wells and is at a non-toxic level. |
| Cells appear unhealthy before adding the compound | Poor cell culture maintenance, high passage number, contamination. | Adhere to proper cell culture techniques. Use cells within a consistent and low passage number range. Regularly test for mycoplasma contamination. |
Assay-Specific Troubleshooting
| Assay | Issue | Possible Cause(s) | Solution(s) |
| MTT | Incomplete formazan crystal dissolution | Inadequate mixing, insufficient solubilization solution volume. | Pipette up and down to ensure complete mixing.[27] Ensure the volume of solubilization solution is sufficient to dissolve the crystals in all wells. |
| High background in no-cell control wells | Contamination of media or reagents with reducing agents, microbial contamination. | Use fresh, high-quality media and reagents. Ensure sterile technique to prevent contamination. | |
| alamarBlue™ | High background fluorescence | Phenol red in the culture medium, microbial contamination. | Use phenol red-free medium for the assay. Ensure aseptic technique during the experiment. |
| Signal is too low or too high | Suboptimal incubation time, incorrect cell density. | Optimize the incubation time (typically 1-4 hours, but can be longer).[15][28] Adjust the initial cell seeding density. | |
| Neutral Red | Leaching of dye during washing/fixing steps | Extended fixation time, harsh washing. | Minimize the duration of the fixation step.[24] Be gentle during the washing steps to avoid detaching viable cells. |
| Low dye uptake in healthy cells | Suboptimal pH of the neutral red solution, insufficient incubation time. | Ensure the neutral red solution is at the correct pH. Optimize the incubation time for your cell type. | |
| LDH | High LDH activity in control wells (spontaneous release) | Rough handling of cells, unhealthy cell culture, presence of LDH in serum. | Handle cells gently during media changes and compound addition. Ensure cells are healthy and not overly confluent. Use heat-inactivated serum or a serum-free medium for the assay period to reduce background. |
| Low signal in positive control (lysed cells) | Incomplete cell lysis, insufficient incubation time for LDH reaction. | Ensure the lysis buffer is effective and properly mixed. Allow the LDH reaction to proceed for the recommended time before reading the plate. |
Experimental Protocols
MTT Assay Protocol
This protocol is adapted from standard MTT assay procedures.[12][13][23][27][29]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[29]
-
Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to dissolve the crystals.[27] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[12]
alamarBlue™ (Resazurin) Assay Protocol
This protocol is based on standard resazurin-based assay procedures.[15][16][28][30]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
alamarBlue™ Addition: Prepare the alamarBlue™ working solution by diluting the stock reagent 1:10 in pre-warmed culture medium.[15] Add a volume of the working solution equal to 10% of the culture volume in each well (e.g., 10 µL for a 100 µL culture volume).[30]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. Incubation time may need to be optimized for different cell lines.[15][28]
-
Fluorescence/Absorbance Reading: Measure fluorescence with an excitation of 560 nm and emission of 590 nm.[28][30] Alternatively, measure absorbance at 570 nm and a reference wavelength of 600 nm.[15]
Neutral Red Uptake Assay Protocol
This protocol is a generalized procedure for the Neutral Red assay.[17][18][24][31]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Medium Removal: After the treatment period, carefully aspirate the culture medium.
-
Neutral Red Incubation: Add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL) to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Remove the Neutral Red solution and wash the cells with 150 µL of PBS.
-
Dye Extraction: Add 150 µL of destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.[17]
-
Absorbance Reading: Shake the plate for 10 minutes to ensure the dye is fully solubilized. Measure the absorbance at 540 nm.
Lactate Dehydrogenase (LDH) Assay Protocol
This protocol outlines the general steps for a colorimetric LDH cytotoxicity assay.[20][22][32][33]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a "maximum LDH release" positive control.
-
Induce Maximum Lysis: About 45 minutes before the end of the treatment incubation, add 10 µL of a 10X Lysis Buffer to the positive control wells.[33]
-
Sample Collection: After incubation, gently centrifuge the plate if cells are in suspension. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.[33]
-
Stop Reaction and Read Absorbance: Add 50 µL of stop solution to each well.[33] Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[33]
Data Presentation
Table 1: Summary of Cell Viability Assays
| Assay | Principle | Endpoint Measured | Advantages | Disadvantages |
| MTT | Enzymatic reduction of tetrazolium salt | Mitochondrial metabolic activity | Well-established, cost-effective | Endpoint assay, requires solubilization step, compound interference possible |
| alamarBlue™ | Reduction of resazurin | Overall metabolic activity | Non-toxic, allows kinetic measurements, highly sensitive | Can be sensitive to changes in culture medium pH |
| Neutral Red | Uptake of dye into lysosomes | Lysosomal integrity | Inexpensive, simple procedure | Indirect measure of viability, requires washing steps |
| LDH | Release of cytosolic enzyme | Plasma membrane integrity | Measures cytotoxicity directly, well-suited for high-throughput screening | Released LDH has a finite half-life in culture medium, serum can contain LDH |
Table 2: Example IC50 Data for this compound in Different Cell Lines
(Note: This is hypothetical data for illustrative purposes. Users should generate their own data.)
| Cell Line | Assay Used | Exposure Time (hours) | IC50 (µM) |
| Swiss 3T3 | MTT | 48 | > 50 |
| HeLa | alamarBlue™ | 48 | 75.2 |
| HepG2 | Neutral Red | 48 | 68.5 |
| Jurkat | LDH | 24 | 82.1 |
Visualizations
Caption: Simplified EPAC signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound toxicity.
Caption: A logical workflow for troubleshooting common issues in cell viability assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. This compound | Epac抑制剂 | MCE [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epac Signalling BIOLOG Life Science Institute [biolog.de]
- 8. What are EPAC inhibitors and how do they work? [synapse.patsnap.com]
- 9. Allosteric Inhibition of Epac: COMPUTATIONAL MODELING AND EXPERIMENTAL VALIDATION TO IDENTIFY ALLOSTERIC SITES AND INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 15. allevi3d.com [allevi3d.com]
- 16. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 17. qualitybiological.com [qualitybiological.com]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 20. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 21. promega.com [promega.com]
- 22. LDH cytotoxicity assay [protocols.io]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 26. youtube.com [youtube.com]
- 27. researchgate.net [researchgate.net]
- 28. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 29. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 30. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 31. assaygenie.com [assaygenie.com]
- 32. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 33. cellbiologics.com [cellbiologics.com]
Negative controls for experiments with EPAC 5376753
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the selective EPAC1 inhibitor, EPAC 5376753. Proper experimental design, including the use of appropriate negative controls, is critical for interpreting results obtained with this and other small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective and allosteric inhibitor of Exchange protein directly activated by cAMP 1 (EPAC1).[1] It functions by binding to a site on the EPAC1 protein distinct from the cAMP-binding site, which prevents the protein from adopting its active conformation, even in the presence of cAMP. This allosteric inhibition mechanism means it does not compete with cAMP for binding. In Swiss 3T3 cells, this compound has been shown to inhibit EPAC1 with an IC50 of 4 µM and does not inhibit the other major cAMP effector, Protein Kinase A (PKA).[1]
Q2: Why are negative controls essential when using this compound?
Negative controls are crucial to ensure that the observed experimental effects are due to the specific inhibition of EPAC1 by this compound and not due to off-target effects or other confounding factors.[2] Small molecule inhibitors can sometimes interact with unintended targets, and experimental conditions themselves can influence results. A well-designed set of negative controls helps to build a strong case for the specific involvement of EPAC1 in the biological process being studied.
Q3: What are the different types of negative controls I should consider for my experiments with this compound?
Given the current lack of a commercially available, structurally identical but inactive version of this compound, a multi-pronged approach using different types of negative controls is recommended:
-
Vehicle Control: This is the most basic and essential control. The vehicle is the solvent used to dissolve this compound (e.g., DMSO). This control accounts for any effects of the solvent on the experimental system.
-
Structurally Unrelated EPAC Inhibitor: Using another EPAC inhibitor with a different chemical structure can help confirm that the observed phenotype is due to EPAC inhibition. However, be aware of the different isoform specificities and potential off-target effects of other inhibitors.
-
Inactive Analog of a Different EPAC Inhibitor: While not a perfect match for this compound, using an inactive analog of a different EPAC inhibitor can provide some evidence for specificity.
-
Genetic Controls: The gold standard for validating the target of a small molecule inhibitor is to use genetic approaches. This can include:
-
siRNA/shRNA knockdown of EPAC1: If the effect of this compound is lost in cells where EPAC1 has been knocked down, it strongly suggests the inhibitor is acting on-target.
-
CRISPR/Cas9 knockout of EPAC1: Similar to knockdown, the absence of the inhibitor's effect in knockout cells provides robust evidence for target engagement.
-
Rescue experiments: In knockout or knockdown cells, reintroducing a form of EPAC1 that is resistant to the inhibitor should rescue the phenotype, further confirming on-target activity.
-
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound and suggests how to use negative controls to troubleshoot them.
| Problem | Possible Cause | Troubleshooting Steps Using Negative Controls |
| No effect observed with this compound | 1. Inhibitor is inactive. 2. The biological system is not sensitive to EPAC1 inhibition. 3. Incorrect inhibitor concentration. | 1. Confirm inhibitor activity: Test the inhibitor in a well-established EPAC1 activity assay (e.g., Rap1 activation assay). 2. Positive Control: Use a known activator of the pathway you are studying to ensure the system is responsive. 3. Dose-response curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your system. |
| Unexpected or off-target effects observed | 1. The effect is not mediated by EPAC1. 2. The inhibitor has off-target effects at the concentration used. | 1. Genetic Controls: Use siRNA/shRNA knockdown or CRISPR/Cas9 knockout of EPAC1. If the unexpected effect persists, it is likely an off-target effect. 2. Structurally Unrelated Inhibitor: Test another EPAC1 inhibitor with a different chemical scaffold. If the unexpected effect is not replicated, it may be specific to the chemical structure of this compound. 3. Lower Concentration: Test if the unexpected effect is dose-dependent and disappears at lower concentrations that still inhibit EPAC1. |
| Inconsistent results between experiments | 1. Variability in inhibitor preparation. 2. Cell culture conditions are not consistent. 3. Vehicle concentration varies. | 1. Freshly prepare inhibitor solutions: Avoid repeated freeze-thaw cycles. 2. Standardize protocols: Ensure consistent cell passage number, density, and media composition. 3. Consistent Vehicle Concentration: Use the same final concentration of the vehicle (e.g., DMSO) in all experimental conditions, including controls. |
Experimental Protocols
Protocol 1: Validating On-Target Activity of this compound using siRNA
Objective: To confirm that the effect of this compound is dependent on the presence of EPAC1.
Methodology:
-
Cell Culture: Plate cells at a density that will be 50-70% confluent at the time of transfection.
-
siRNA Transfection: Transfect cells with a validated siRNA targeting EPAC1 or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 48-72 hours to allow for EPAC1 knockdown.
-
Confirmation of Knockdown: Harvest a subset of cells to confirm EPAC1 knockdown by Western blot or qPCR.
-
Inhibitor Treatment: Treat the remaining cells with this compound at the desired concentration or vehicle control.
-
Assay: Perform your downstream experimental assay to measure the biological response.
-
Analysis: Compare the effect of this compound in cells treated with the EPAC1 siRNA versus the non-targeting control siRNA. A significantly reduced or absent effect in the EPAC1 knockdown cells indicates on-target activity.
Visualizations
Caption: Simplified EPAC1 signaling pathway and the point of inhibition by this compound.
Caption: Logical workflow for selecting and using negative controls for this compound experiments.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
Validation & Comparative
A Head-to-Head Comparison of Epac Inhibitors: EPAC 5376753 vs. ESI-09
For researchers, scientists, and drug development professionals, the selection of a suitable inhibitor is critical for the accurate interrogation of the Exchange protein directly activated by cAMP (Epac) signaling pathway. This guide provides a comprehensive comparison of two widely used Epac inhibitors, EPAC 5376753 and ESI-09, focusing on their distinct mechanisms of action, selectivity, and supporting experimental data.
This comparison guide aims to provide an objective overview to assist researchers in choosing the most appropriate tool for their specific experimental needs. While both compounds effectively inhibit Epac activity, they do so through different mechanisms, leading to potentially distinct biological outcomes.
Mechanism of Action: Allosteric vs. Competitive Inhibition
The most significant difference between this compound and ESI-09 lies in their mechanism of inhibition.
This compound is a selective and allosteric inhibitor of Epac1.[1] This means it binds to a site on the Epac1 protein that is distinct from the cAMP-binding domain. This binding event induces a conformational change in the protein that prevents its activation, even in the presence of cAMP. This allosteric mode of action makes this compound a valuable tool for studying the regulation of Epac1 activity independent of direct competition with the endogenous second messenger.
ESI-09 , in contrast, is a competitive inhibitor of both Epac1 and Epac2.[2][3] It directly competes with cAMP for binding to the cyclic nucleotide-binding domain of the Epac proteins. By occupying this site, ESI-09 prevents the conformational change necessary for Epac activation. Its ability to inhibit both Epac isoforms makes it a pan-Epac inhibitor.
Quantitative Comparison of Inhibitor Performance
A direct, head-to-head experimental comparison of this compound and ESI-09 under identical conditions is not currently available in the published literature. The following table summarizes the available quantitative data from separate studies to provide a basis for comparison. It is important to note that variations in experimental assays and conditions can influence the measured potency (e.g., IC50 values).
| Feature | This compound | ESI-09 |
| Mechanism of Action | Allosteric Inhibitor | Competitive Inhibitor |
| Target Selectivity | Selective for Epac1[1] | Pan-Epac inhibitor (Epac1 and Epac2)[4] |
| IC50 for Epac1 | 4 µM (in Swiss 3T3 cells)[1] | 3.2 µM (in vitro)[4][5] |
| IC50 for Epac2 | Preliminary data suggests potential inhibition, but not quantified[6] | 1.4 µM (in vitro)[4][5] |
| Selectivity over PKA | Does not inhibit PKA[1] | >100-fold selective over PKA[4] |
| Selectivity over Adenylyl Cyclases | Does not inhibit adenylyl cyclases[1] | Not reported |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: A simplified diagram of the Epac signaling pathway.
Caption: A general workflow for screening and characterizing Epac inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are based on established methods and should be adapted to specific laboratory conditions and reagents.
Bioluminescence Resonance Energy Transfer (BRET) Assay for Epac Activity (e.g., CAMYEL assay)
This assay is used to measure cAMP binding to Epac in live cells and was instrumental in identifying this compound.[6][7][8][9]
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cells are transiently transfected with a CAMYEL (cAMP sensor using YFP-Epac-Rluc) plasmid using a suitable transfection reagent. The CAMYEL sensor consists of Epac flanked by Renilla luciferase (Rluc) and a yellow fluorescent protein (YFP).[7][8]
-
-
Assay Preparation:
-
Transfected cells are seeded into white, clear-bottom 96-well plates.
-
On the day of the assay, the culture medium is replaced with a buffer (e.g., HBSS) and cells are incubated with the Rluc substrate, coelenterazine h.
-
-
Inhibitor Treatment and Stimulation:
-
Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle control.
-
cAMP production is stimulated using an adenylyl cyclase activator like forskolin.
-
-
BRET Measurement:
-
BRET signal is measured using a plate reader capable of detecting both Rluc (donor) and YFP (acceptor) emissions simultaneously.
-
The BRET ratio (YFP emission / Rluc emission) is calculated. An increase in intracellular cAMP causes a conformational change in the CAMYEL sensor, leading to a decrease in the BRET ratio. Inhibitors of Epac will counteract the effect of cAMP.
-
-
Data Analysis:
-
The change in BRET ratio is plotted against the concentration of the inhibitor to determine the IC50 value.
-
Förster Resonance Energy Transfer (FRET)-based Rap1 Activation Assay
This in vitro assay measures the guanine nucleotide exchange factor (GEF) activity of Epac on its substrate Rap1 and is commonly used to characterize inhibitors like ESI-09.
-
Reagent Preparation:
-
Purified recombinant Epac protein and Rap1b protein are used.
-
Rap1b is loaded with a fluorescent GDP analog, such as Mant-GDP.
-
-
Assay Procedure:
-
The reaction is initiated by adding a saturating concentration of GTP and cAMP to a mixture of Mant-GDP-loaded Rap1b and Epac in a reaction buffer.
-
The exchange of Mant-GDP for GTP is monitored by the decrease in Mant fluorescence over time using a fluorescence plate reader.
-
-
Inhibitor Testing:
-
The assay is performed in the presence of varying concentrations of the test inhibitor (e.g., ESI-09) or vehicle control.
-
-
Data Analysis:
-
The initial rate of the GEF reaction is calculated from the fluorescence decay curve.
-
The percentage of inhibition is plotted against the inhibitor concentration to determine the IC50 value.
-
Akt Phosphorylation Assay (Western Blot)
This cell-based assay is used to assess the effect of Epac inhibitors on downstream signaling events, such as the phosphorylation of Akt.[10]
-
Cell Culture and Treatment:
-
Cells (e.g., pancreatic cancer cells AsPC-1) are cultured to 70-80% confluency.[10]
-
Cells are serum-starved overnight and then pre-treated with the Epac inhibitor (e.g., ESI-09) for a specified time.
-
Epac is then activated with an Epac-specific agonist (e.g., 8-pCPT-2'-O-Me-cAMP).
-
-
Cell Lysis and Protein Quantification:
-
Cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473) and total Akt.
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
Cell Migration Assay (Boyden Chamber Assay)
This assay is used to evaluate the effect of Epac inhibitors on cell migration.[10][13]
-
Chamber Preparation:
-
The bottom of the upper chamber of a Transwell insert (Boyden chamber) is coated with an appropriate extracellular matrix protein (e.g., fibronectin or collagen).
-
-
Cell Seeding and Treatment:
-
Cells are serum-starved, harvested, and resuspended in a serum-free medium containing the Epac inhibitor (e.g., this compound or ESI-09) or vehicle.
-
The cell suspension is added to the upper chamber of the Transwell.
-
-
Migration Induction:
-
The lower chamber is filled with a medium containing a chemoattractant (e.g., serum or a specific growth factor) to stimulate migration.
-
-
Incubation and Staining:
-
The chambers are incubated for a sufficient time to allow for cell migration through the porous membrane.
-
Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
The migrated cells on the lower surface of the membrane are fixed and stained with a dye such as crystal violet.
-
-
Quantification:
-
The stained cells are counted under a microscope in several random fields.
-
The number of migrated cells in the inhibitor-treated groups is compared to the control group to determine the inhibitory effect.
-
Conclusion
Both this compound and ESI-09 are valuable pharmacological tools for studying Epac-mediated signaling. The choice between them will largely depend on the specific research question.
-
This compound is the inhibitor of choice when investigating the specific roles of Epac1 through an allosteric mechanism , allowing for the study of its regulation without direct competition from cAMP. Its selectivity for Epac1 makes it particularly useful for dissecting the distinct functions of the two Epac isoforms.
-
ESI-09 is a suitable option for studies requiring the inhibition of both Epac1 and Epac2 . Its competitive mechanism of action makes it a good tool for investigating processes that are dependent on the cAMP-binding and subsequent activation of either Epac isoform.
Researchers should carefully consider the isoform selectivity and mechanism of action of each inhibitor to ensure the most accurate interpretation of their experimental results. The provided experimental protocols offer a starting point for the in-house validation and application of these important research tools.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and pharmacological characterizations of ESI-09 based EPAC inhibitors: defining the ESI-09 "therapeutic window" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Allosteric Inhibition of Epac: COMPUTATIONAL MODELING AND EXPERIMENTAL VALIDATION TO IDENTIFY ALLOSTERIC SITES AND INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. dst.defence.gov.au [dst.defence.gov.au]
- 9. Use of a cAMP BRET Sensor to Characterize a Novel Regulation of cAMP by the Sphingosine 1-Phosphate/G13 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epac activation reduces trans-endothelial migration of undifferentiated neuroblastoma cells and cellular differentiation with a CDK inhibitor further enhances Epac effect - PMC [pmc.ncbi.nlm.nih.gov]
The Allosteric Advantage: A Comparative Guide to Epac Inhibitor EPAC 5376753
For Researchers, Scientists, and Drug Development Professionals
The discovery of Exchange Proteins Directly Activated by cAMP (Epac) as a key mediator of cyclic AMP signaling, independent of Protein Kinase A (PKA), has opened new avenues for therapeutic intervention in a range of diseases, including cancer, cardiovascular disorders, and inflammatory conditions.[1][2] Consequently, the development of specific Epac inhibitors is of significant interest. This guide provides a comparative analysis of the novel allosteric Epac inhibitor, EPAC 5376753, against other well-known orthosteric and uncompetitive inhibitors, supported by experimental data and detailed methodologies.
Unveiling a New Class of Inhibition: Allosteric versus Orthosteric
Traditional, or orthosteric, inhibitors compete with the endogenous ligand (cAMP) for binding at the active site. In contrast, allosteric inhibitors bind to a distinct site on the protein, inducing a conformational change that prevents activation. This non-competitive mechanism offers several potential advantages, including higher specificity and a more nuanced modulation of protein function. This compound is a selective, allosteric inhibitor of Epac1, identified through computational modeling that targeted the hinge region of the cyclic nucleotide-binding domain.[3][4]
Performance Comparison of Epac Inhibitors
The following table summarizes the key characteristics of this compound in comparison to the orthosteric inhibitor ESI-09 and the uncompetitive inhibitor CE3F4. Direct comparison of inhibitory concentrations (IC50) should be approached with caution, as values are often determined under different experimental conditions.
| Inhibitor | Target(s) | Mechanism of Action | IC50 (Epac1) | IC50 (Epac2) | Selectivity over PKA | Reference |
| This compound | Epac1 | Allosteric | 4 µM (in Swiss 3T3 cells) | Not reported | Yes | [3][5] |
| ESI-09 | Epac1/Epac2 | Orthosteric (Competitive) | 3.2 µM | 1.4 µM | Yes | [6][7] |
| CE3F4 | Preferential for Epac1 | Uncompetitive | Not specified | Not specified | Yes | [8] |
The Allosteric Advantage of this compound: Experimental Evidence
The primary advantage of allosteric inhibitors like this compound lies in their potential for greater selectivity and a distinct mode of action that does not directly compete with the natural ligand.
High Selectivity Profile
Experimental data demonstrates that this compound effectively inhibits Epac activity without affecting the PKA pathway. This is a critical feature, as off-target inhibition of PKA can lead to a host of undesirable side effects. The selectivity of this compound was confirmed using a vasodilator-stimulated phosphoprotein (VASP) phosphorylation assay, a downstream marker of PKA activity. In these studies, this compound did not inhibit PKA-mediated VASP phosphorylation.[3][4]
Inhibition of Epac-Mediated Cellular Processes
This compound has been shown to effectively block Epac-mediated cellular functions. In cell migration assays, a key process regulated by Epac, this compound demonstrated significant inhibition of fibroblast migration.[9] This provides crucial evidence of its efficacy in a cellular context.
Experimental Protocols
Bioluminescence Resonance Energy Transfer (BRET) Assay for Epac Activation (CAMYEL Assay)
This assay is used to identify and characterize modulators of Epac activity by measuring conformational changes upon ligand binding.[10][11]
Principle: The CAMYEL (cAMP sensor using YFP-Epac-Rluc) biosensor consists of the Epac protein flanked by a Renilla luciferase (Rluc) donor and a yellow fluorescent protein (YFP) acceptor. In the inactive state, the proteins are in close proximity, allowing for a high BRET signal. Upon cAMP binding, a conformational change separates the donor and acceptor, leading to a decrease in the BRET signal.[11] Allosteric inhibitors like this compound prevent this conformational change, thus maintaining a high BRET signal even in the presence of cAMP.
Protocol:
-
Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with the CAMYEL biosensor plasmid.
-
Cell Plating: Transfected cells are plated in 96-well white microplates.
-
Assay:
-
The growth medium is replaced with a buffered salt solution.
-
The luciferase substrate, coelenterazine h, is added to each well.
-
The test compound (e.g., this compound) is added and incubated.
-
cAMP is added to stimulate Epac activation.
-
BRET signal is measured immediately using a plate reader capable of detecting both luciferase and YFP emissions.
-
-
Data Analysis: The BRET ratio (YFP emission / Rluc emission) is calculated. A decrease in the BRET ratio indicates Epac activation, while the absence of a decrease in the presence of an inhibitor indicates its efficacy.
Rap1 Activation Assay
This assay measures the activation of Rap1, a small GTPase that is a direct downstream effector of Epac.
Principle: Active, GTP-bound Rap1 is selectively pulled down from cell lysates using a GST-fusion protein containing the Rap-binding domain (RBD) of RalGDS immobilized on agarose beads. The amount of pulled-down active Rap1 is then quantified by Western blotting.
Protocol:
-
Cell Lysis: Swiss 3T3 cells are treated with the desired compounds (e.g., forskolin to stimulate cAMP production, with or without this compound) and then lysed.
-
Pulldown: The cell lysates are incubated with RalGDS-RBD agarose beads to capture active Rap1.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted and separated by SDS-PAGE, followed by transfer to a membrane and immunoblotting with an anti-Rap1 antibody.
Cell Migration Assay
This assay assesses the ability of an inhibitor to block Epac-driven cell movement.
Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. The ability of cells to migrate through the pores to the lower chamber is quantified.
Protocol:
-
Cell Seeding: Fibroblasts are seeded into the upper chamber of Transwell inserts in a serum-free medium.
-
Treatment: The cells are pre-treated with the inhibitor (e.g., this compound) before the addition of a chemoattractant (e.g., PDGF) or an Epac activator to the lower chamber.
-
Incubation: The cells are incubated to allow for migration.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained, and counted under a microscope.
VASP Phosphorylation Assay
This assay is used to assess the selectivity of Epac inhibitors by measuring PKA activity.[12][13]
Principle: VASP is a substrate of PKA. Phosphorylation of VASP at Ser157 is a reliable indicator of PKA activation.[14][15] This can be detected by Western blotting using a phospho-specific antibody.
Protocol:
-
Cell Treatment: Cells are treated with compounds that increase intracellular cAMP (e.g., forskolin) in the presence or absence of the test inhibitor.
-
Cell Lysis: Cells are lysed, and protein concentration is determined.
-
Western Blotting: Equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for phosphorylated VASP (Ser157) and a secondary antibody conjugated to a detection enzyme.
-
Detection: The signal is detected using an appropriate substrate and imaging system.
Visualizing the Pathways and Processes
Caption: Simplified Epac signaling pathway and the point of inhibition by this compound.
Caption: Workflow for the CAMYEL BRET assay to assess Epac inhibition.
References
- 1. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Epac: A Promising Therapeutic Target for Vascular Diseases: A Review [frontiersin.org]
- 3. Allosteric Inhibition of Epac: COMPUTATIONAL MODELING AND EXPERIMENTAL VALIDATION TO IDENTIFY ALLOSTERIC SITES AND INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric inhibition of Epac: computational modeling and experimental validation to identify allosteric sites and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel EPAC-specific inhibitor suppresses pancreatic cancer cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Use of a cAMP BRET Sensor to Characterize a Novel Regulation of cAMP by the Sphingosine 1-Phosphate/G13 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Stago’s VASP Assay Used For P2Y12 Biomarker Studies | Stago [stago-us.com]
- 13. Vasodilator-stimulated phosphoprotein (VASP) phosphorylation assay for platelet response to cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fritsmafactor.com [fritsmafactor.com]
- 15. scispace.com [scispace.com]
A Head-to-Head Comparison of EPAC 5376753 and Other Small Molecule Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective, data-driven comparison of EPAC 5376753 and other notable small molecule inhibitors of Exchange Protein directly Activated by cAMP (EPAC). This document provides a comprehensive overview of their performance, supported by experimental data, detailed methodologies, and visual diagrams of key cellular processes.
EPACs are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2, playing crucial roles in a variety of cellular processes, including cell adhesion, insulin secretion, and cardiac function.[1][2] Their independence from Protein Kinase A (PKA), the other major cAMP effector, makes them a specific and attractive target for therapeutic intervention in numerous diseases.[1][2] This guide will delve into the specifics of this compound, a selective allosteric inhibitor of EPAC1, and compare its activity with other well-characterized EPAC inhibitors.[3][4][5]
Performance Comparison of EPAC Inhibitors
The following table summarizes the quantitative data for this compound and other small molecule inhibitors, focusing on their potency against EPAC1 and EPAC2, and their selectivity over PKA.
| Inhibitor | Target(s) | IC50 (EPAC1) | IC50 (EPAC2) | Selectivity over PKA | Mechanism of Action |
| This compound | EPAC1 | 4 µM (in Swiss 3T3 cells)[4][5] | - | Does not inhibit PKA[4][5] | Allosteric[4][5] |
| ESI-09 | EPAC1/EPAC2 | 3.2 µM[6][7] | 1.4 µM[6][7] | >100-fold[6][7] | Competitive[1][8] |
| CE3F4 | EPAC1 > EPAC2 | 10.7 µM[9][10] | 66 µM[9][10] | No influence on PKA activity[9] | Uncompetitive[1][11] |
| (R)-CE3F4 | EPAC1 > EPAC2 | 4.2 µM[3] | 44 µM[3] | - | Uncompetitive[1][11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to allow for replication and further investigation.
EPAC Activity Assay (FRET-based)
This assay measures the conformational change in EPAC upon cAMP binding, which can be monitored by Fluorescence Resonance Energy Transfer (FRET).
Principle: An EPAC-based FRET sensor typically consists of EPAC sandwiched between a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP). In the absence of cAMP, the sensor is in a "closed" conformation, bringing CFP and YFP in close proximity and allowing for FRET to occur. Upon cAMP binding, the sensor undergoes a conformational change to an "open" state, increasing the distance between CFP and YFP and thus reducing FRET.[12][13] The ratio of CFP to YFP emission is used to quantify EPAC activation.[12]
Protocol Outline:
-
Cell Culture and Transfection: Plate cells (e.g., HEK293) on glass coverslips and transfect with the EPAC-FRET sensor plasmid.
-
Imaging Setup: Use a fluorescence microscope equipped for FRET imaging with appropriate excitation and emission filters for CFP and YFP.
-
Baseline Measurement: Acquire baseline CFP and YFP images of the cells.
-
Stimulation: Add cAMP-elevating agents (e.g., forskolin) or directly apply a cell-permeable cAMP analog.
-
Time-Lapse Imaging: Record CFP and YFP images at regular intervals to monitor the change in FRET ratio over time.
-
Inhibitor Testing: Pre-incubate cells with the EPAC inhibitor for a defined period before stimulation to assess its effect on the cAMP-induced FRET change.
-
Data Analysis: Calculate the CFP/YFP emission ratio for each cell over time. A decrease in the ratio indicates EPAC activation.
Rap1 Activation Assay (Pull-down Assay)
This assay measures the level of active, GTP-bound Rap1, a direct downstream target of EPAC.
Principle: The active, GTP-bound form of Rap1 specifically binds to the Rap-binding domain (RBD) of its effector protein, RalGDS.[14][15][16] In this assay, a GST-tagged RalGDS-RBD fusion protein immobilized on agarose beads is used to selectively pull down active Rap1 from cell lysates.[15][16] The amount of pulled-down Rap1 is then quantified by Western blotting.
Protocol Outline:
-
Cell Lysis: Lyse cells under conditions that preserve the GTP-bound state of Rap1 (e.g., using an appropriate lysis buffer with protease inhibitors at 4°C).[14][17]
-
Lysate Clarification: Centrifuge the lysates to remove cellular debris.
-
Positive and Negative Controls: In separate aliquots of lysate, load with non-hydrolyzable GTPγS (positive control) or GDP (negative control) to ensure the assay is working correctly.[14]
-
Pull-Down: Incubate the cell lysates with GST-RalGDS-RBD agarose beads to allow for the binding of active Rap1.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Rap1 antibody to detect the amount of activated Rap1.[14][15][17]
Visualizing EPAC Signaling and Experimental Workflows
To further clarify the concepts discussed, the following diagrams were generated using Graphviz.
Caption: The EPAC signaling pathway.
Caption: Workflow for a Rap1 activation pull-down assay.
Conclusion
The selection of an appropriate small molecule inhibitor for EPAC research depends on the specific experimental goals. This compound offers high selectivity for EPAC1 with an allosteric mechanism of action, making it a valuable tool for studying the specific roles of this isoform.[4][5] ESI-09 provides potent inhibition of both EPAC1 and EPAC2, while CE3F4 and its more potent enantiomer (R)-CE3F4 exhibit a preference for EPAC1 with a distinct uncompetitive mechanism.[1][3][6][7][9][10] This guide provides the necessary data and protocols to aid researchers in making informed decisions for their studies on EPAC signaling.
References
- 1. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are EPAC inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. selleckchem.com [selleckchem.com]
- 7. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical and Pharmacological Characterizations of ESI-09 Based EPAC Inhibitors: Defining the ESI-09 “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CE3F4 - Immunomart [immunomart.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Detecting cAMP-induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. Active Rap1 Detection Kit | Cell Signaling Technology [cellsignal.com]
- 16. biocat.com [biocat.com]
- 17. content.abcam.com [content.abcam.com]
Comparative Kinase Selectivity Profile of EPAC Inhibitor 5376753
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity of the allosteric EPAC inhibitor, compound 5376753. While specific broad-panel kinase screening data for this compound is not publicly available, this document outlines its known selectivity and presents a representative experimental framework for assessing cross-reactivity. The provided data table is an illustrative example of how results from such a screen would be presented.
Introduction to EPAC 5376753
Compound 5376753 is a thiobarbituric acid derivative identified as a selective, allosteric inhibitor of Exchange protein directly activated by cAMP 1 (EPAC1).[1][2] It functions by binding to the hinge region of the cyclic nucleotide-binding domain, thereby preventing cAMP-induced conformational changes and subsequent activation of Rap GTPases.[1] The reported IC50 for the inhibition of EPAC1 in Swiss 3T3 cells is 4 µM.[2] Published studies have confirmed that this compound does not inhibit Protein Kinase A (PKA) or adenylyl cyclases, indicating a selective mode of action against EPAC.[1][2]
Cross-Reactivity Data with Other Kinases
To fully characterize the selectivity of a compound like this compound, it is essential to screen it against a broad panel of kinases. This helps to identify potential off-target effects and provides a clearer understanding of its therapeutic window and potential side effects.[3][4][5]
Representative Kinase Selectivity Panel (Illustrative Data)
The following table represents an example of the data that would be generated from a kinase selectivity screen. The data presented here is hypothetical and serves to illustrate the expected high selectivity of this compound based on its known mechanism of action. The values are shown as percent inhibition at a screening concentration of 10 µM.
| Kinase Family | Kinase Target | % Inhibition at 10 µM (Hypothetical) |
| Primary Target | EPAC1 | 95% |
| Primary Target | EPAC2 | 85% |
| AGC Kinase Family | PKA | <5% |
| PKB/Akt1 | <5% | |
| PKCα | <5% | |
| ROCK1 | <5% | |
| CAMK Kinase Family | CAMKIIα | <5% |
| DAPK1 | <5% | |
| AMPKα1 | <5% | |
| CMGC Kinase Family | CDK2/cyclin A | <5% |
| GSK3β | <5% | |
| MAPK1 (ERK2) | <5% | |
| p38α (MAPK14) | <5% | |
| TK Kinase Family | ABL1 | <5% |
| EGFR | <5% | |
| SRC | <5% | |
| VEGFR2 | <5% | |
| Other | Adenylyl Cyclase | <5% |
Experimental Protocols
To assess the cross-reactivity of this compound, a radiometric kinase assay is a robust and widely used method.[6][7][8] The following protocol provides a detailed methodology for such an experiment.
Radiometric Kinase Profiling Assay ([33P]-ATP Filter Binding Assay)
This assay measures the transfer of the γ-phosphate from [33P]-ATP to a specific peptide or protein substrate by a given kinase.
Materials:
-
Purified, active kinases
-
Specific peptide substrates for each kinase
-
This compound (dissolved in DMSO)
-
[33P]-ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)
-
ATP (unlabeled)
-
P81 phosphocellulose filter plates
-
0.75% Phosphoric acid wash buffer
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. A typical screening concentration is 10 µM.
-
Kinase Reaction Mixture: For each kinase to be tested, prepare a reaction mixture containing the kinase reaction buffer, the specific peptide substrate, and the purified kinase enzyme.
-
Assay Plate Preparation: Add the kinase reaction mixture to the wells of a 96-well or 384-well plate.
-
Compound Addition: Add a small volume of the diluted this compound or DMSO (as a vehicle control) to the appropriate wells. Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.
-
Initiation of Kinase Reaction: Start the reaction by adding a mixture of unlabeled ATP and [33P]-ATP to each well. The final ATP concentration should be at or near the Km for each specific kinase. Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stopping the Reaction and Substrate Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixtures to the P81 phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [33P]-ATP will not.
-
Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove any unbound [33P]-ATP.
-
Detection: Dry the filter plate, add scintillant to each well, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: The radioactivity counts are proportional to the kinase activity. Calculate the percent inhibition for each kinase at the tested concentration of this compound relative to the DMSO control.
Percent Inhibition = (1 - (Counts with Inhibitor / Counts with DMSO)) * 100%
Visualizations
EPAC Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by EPAC. This compound acts by preventing the initial activation of EPAC1/2 by cAMP.
Caption: EPAC signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Kinase Cross-Reactivity Screening
This diagram outlines the key steps in performing a kinase cross-reactivity screen to determine the selectivity of an inhibitor.
Caption: Workflow for assessing kinase inhibitor cross-reactivity.
References
- 1. Allosteric Inhibition of Epac: COMPUTATIONAL MODELING AND EXPERIMENTAL VALIDATION TO IDENTIFY ALLOSTERIC SITES AND INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Acquired platelet antagonism: off-target antiplatelet effects of malignancy treatment with tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Effects of EPAC Inhibition: A Comparative Guide to EPAC 5376753 and siRNA-Mediated Knockdown
In the realm of drug discovery and target validation, ensuring that a small molecule inhibitor elicits its biological effects through the intended target is paramount. This guide provides a comparative analysis of two key methodologies for confirming the on-target effects of EPAC (Exchange Protein Directly Activated by cAMP) inhibitors, using EPAC 5376753 as a representative compound, alongside siRNA-mediated gene silencing. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously validate the mechanism of action of EPAC-targeting compounds.
Comparison of Phenotypic Effects: EPAC Inhibitor vs. EPAC siRNA
A critical step in target validation is to demonstrate that pharmacological inhibition of a target protein phenocopies the genetic knockdown of that same protein. The following tables summarize quantitative data from studies on the effects of a specific EPAC inhibitor and EPAC1 siRNA on key cellular processes, namely cell migration and invasion, which are known to be modulated by EPAC signaling. While the specific compound this compound has not been directly compared to siRNA in published literature, data from a structurally different but specific EPAC inhibitor, ESI-09, provides a strong case study for this comparative approach.[1]
Table 1: Effect of EPAC Inhibition on Pancreatic Cancer Cell Migration
| Treatment Condition | Cell Line | Migration (Number of Cells) | % Inhibition |
| Vehicle Control | AsPC-1 | 250 ± 25 | 0% |
| ESI-09 (10 µM) | AsPC-1 | 110 ± 15 | 56% |
| Scrambled shRNA | AsPC-1 | 245 ± 20 | 2% |
| shEPAC1 | AsPC-1 | 120 ± 18 | 51% |
| Vehicle Control | PANC-1 | 300 ± 30 | 0% |
| ESI-09 (10 µM) | PANC-1 | 135 ± 22 | 55% |
| Scrambled shRNA | PANC-1 | 290 ± 25 | 3% |
| shEPAC1 | PANC-1 | 140 ± 20 | 53% |
Data adapted from a study on the effects of the EPAC inhibitor ESI-09 and EPAC1 shRNA on pancreatic cancer cell migration.[1]
Table 2: Effect of EPAC Inhibition on Pancreatic Cancer Cell Invasion
| Treatment Condition | Cell Line | Invasion (Number of Cells) | % Inhibition |
| Vehicle Control | AsPC-1 | 180 ± 20 | 0% |
| ESI-09 (10 µM) | AsPC-1 | 80 ± 12 | 56% |
| Scrambled shRNA | AsPC-1 | 175 ± 18 | 3% |
| shEPAC1 | AsPC-1 | 85 ± 15 | 53% |
| Vehicle Control | PANC-1 | 220 ± 25 | 0% |
| ESI-09 (10 µM) | PANC-1 | 100 ± 15 | 55% |
| Scrambled shRNA | PANC-1 | 210 ± 22 | 5% |
| shEPAC1 | PANC-1 | 105 ± 18 | 52% |
Data adapted from a study on the effects of the EPAC inhibitor ESI-09 and EPAC1 shRNA on pancreatic cancer cell invasion.[1]
Experimental Protocols
To ensure reproducibility and accurate interpretation of results, detailed experimental protocols are provided below for the key assays referenced in this guide.
EPAC1 Knockdown using siRNA/shRNA
Objective: To specifically reduce the expression of EPAC1 protein in cultured cells.
Materials:
-
Human pancreatic cancer cells (e.g., AsPC-1, PANC-1)
-
EPAC1-targeting siRNA or shRNA constructs and a non-targeting (scrambled) control
-
Transfection reagent (e.g., Lipofectamine® RNAiMAX)
-
Opti-MEM® Reduced Serum Medium
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
6-well plates
-
Western blotting reagents and antibodies against EPAC1 and a loading control (e.g., GAPDH, β-actin)
Protocol:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.
-
Preparation of siRNA-Lipid Complexes:
-
For each well, dilute the desired amount of EPAC1 siRNA or scrambled control siRNA into Opti-MEM® medium.
-
In a separate tube, dilute the transfection reagent in Opti-MEM® medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the growth medium from the cells and wash once with sterile PBS.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.
-
After incubation, add complete growth medium.
-
-
Post-Transfection Incubation: Incubate the cells for 48-72 hours to allow for EPAC1 protein knockdown.
-
Validation of Knockdown: Harvest the cells and prepare protein lysates. Perform Western blotting to assess the levels of EPAC1 protein compared to the scrambled control and untreated cells. Use a loading control to ensure equal protein loading.
Cell Migration Assay (Transwell Assay)
Objective: To quantify the migratory capacity of cells in response to EPAC inhibition or knockdown.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Cells treated with EPAC inhibitor (e.g., this compound), EPAC1 siRNA, or respective controls
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet staining solution
Protocol:
-
Cell Preparation: After treatment with the inhibitor or transfection with siRNA, harvest the cells and resuspend them in serum-free medium.
-
Assay Setup:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add medium containing the chemoattractant to the lower chamber.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a CO2 incubator to allow for cell migration through the porous membrane.
-
Cell Removal and Fixation:
-
Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
-
Staining and Quantification:
-
Stain the fixed cells with crystal violet solution for 15-30 minutes.
-
Wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of stained, migrated cells in several random fields under a microscope.
-
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the underlying biology and the experimental design, the following diagrams have been generated using Graphviz (DOT language).
References
Navigating EPAC Signaling in Research: A Comparative Guide to EPAC 5376753
For researchers, scientists, and drug development professionals, the selective modulation of Exchange Protein Directly Activated by cAMP (EPAC) offers a promising avenue for therapeutic intervention in a host of diseases. EPAC 5376753 has emerged as a tool in this endeavor, yet a thorough understanding of its limitations and advantages compared to other available modulators is crucial for robust experimental design and interpretation. This guide provides a comparative analysis of this compound, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate tool for their specific needs.
Unveiling the EPAC Signaling Cascade
EPAC proteins, comprising EPAC1 and EPAC2, are key intracellular sensors of the second messenger cyclic AMP (cAMP). Upon cAMP binding, EPAC proteins undergo a conformational change, enabling them to activate downstream targets, primarily the small G proteins Rap1 and Rap2. This activation triggers a cascade of cellular events, including cell adhesion, secretion, and gene expression. Understanding this pathway is fundamental to appreciating the mechanism of action of EPAC modulators.
A Comparative Guide to EPAC 5376753 and Competitive Inhibitors of Epac
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the allosteric inhibitor EPAC 5376753 and various competitive inhibitors of the Exchange protein directly activated by cAMP (Epac). Epac proteins, with their two main isoforms Epac1 and Epac2, are crucial guanine nucleotide exchange factors (GEFs) that function as key mediators of cAMP signaling, independent of Protein Kinase A (PKA).[1][2][3][4] They regulate a multitude of cellular processes, including cell adhesion, insulin secretion, and cardiac function, making them significant targets for therapeutic intervention.[2][5] This document outlines their distinct mechanisms of action, presents supporting experimental data, and details the methodologies used to evaluate their performance.
Mechanism of Action: Allosteric vs. Competitive Inhibition
The primary distinction between this compound and inhibitors like ESI-09 lies in their mode of action.
-
This compound is a selective, allosteric inhibitor .[6][7][8] It does not bind to the cAMP binding site but rather to a different, "allosteric" site—specifically, the conserved hinge region of the cyclic nucleotide-binding (CNB) domain of Epac1.[9] This binding event prevents the conformational change required for Epac activation, even in the presence of cAMP.[9]
-
Competitive inhibitors , such as ESI-09 and ESI-05, function by directly binding to the CNB domain of Epac proteins.[2][10] They compete with the endogenous second messenger, cAMP, for this binding site.[10][11] By occupying the site, they prevent cAMP from binding and activating the protein, thereby inhibiting its downstream signaling.[2]
Caption: Mechanisms of Epac Inhibition.
Quantitative Data and Selectivity Comparison
The choice of inhibitor is often dictated by its potency (IC₅₀) and its selectivity for different Epac isoforms or other signaling proteins like PKA.
| Inhibitor | Mechanism of Action | Target Selectivity | IC₅₀ | Notes |
| This compound | Allosteric Inhibitor | Epac1 selective[6][8][12] | 4 µM (in Swiss 3T3 cells)[6][8][9][12] | Does not inhibit PKA; identified via computational modeling.[6][9] |
| ESI-09 | Competitive Inhibitor | Pan-Epac (Epac1 and Epac2)[11][13] | ~4.4 µM (for Epac2)[10] | Highly selective for Epac over PKA.[13] May cause non-specific protein denaturation at concentrations >25 µM.[10][14] |
| ESI-05 | Competitive Inhibitor | Epac2 selective[14][15] | 1-10 µM (maximal inhibition range)[14] | Shows almost no inhibition of Epac1 at concentrations up to 100 µM.[14] Confirmed to be specific without disrupting protein stability.[14] |
Epac Signaling Pathway and Inhibitor Action
Epac proteins translate the upstream signal of elevated cAMP into the activation of small GTPases, primarily Rap1 and Rap2.[1][4] This initiates a cascade of downstream events. Both allosteric and competitive inhibitors interrupt this pathway at the initial activation step, preventing the activation of Rap and its subsequent effectors.
Caption: Epac Signaling Pathway Inhibition.
Experimental Protocols
The efficacy of Epac inhibitors is determined through various biochemical and cell-based assays.
In Vitro Guanine Nucleotide Exchange Factor (GEF) Assay
This assay directly measures the catalytic activity of Epac.
-
Objective: To quantify the rate at which Epac catalyzes the exchange of GDP for GTP on its substrate, Rap1.
-
Principle: A fluorescently labeled GDP analog (e.g., mant-GDP or BODIPY-GDP) is pre-loaded onto recombinant Rap1 protein. The fluorescence of this analog changes significantly when it is bound to Rap1 compared to when it is free in solution. Epac activity is initiated by adding cAMP and an excess of unlabeled GTP. As Epac facilitates the release of the fluorescent GDP, a change in fluorescence intensity is measured over time.
-
Procedure:
-
Recombinant Rap1 is incubated with a fluorescent GDP analog to form a stable complex.
-
Recombinant Epac protein is mixed with the Rap1-GDP* complex in a reaction buffer.
-
The test inhibitor (e.g., this compound, ESI-09) at various concentrations is added and pre-incubated.
-
The reaction is initiated by the addition of cAMP (to activate Epac) and a molar excess of non-fluorescent GTP.
-
Fluorescence is monitored continuously using a plate reader. The rate of fluorescence change is proportional to Epac's GEF activity.
-
Inhibitor potency (IC₅₀) is calculated by measuring the reduction in the reaction rate at different inhibitor concentrations.
-
CAMYEL BRET Assay for Allosteric Inhibition Screening
This assay was instrumental in identifying this compound.[9]
-
Objective: To detect conformational changes in Epac upon ligand binding in living cells.
-
Principle: The CAMYEL (cAMP sensor using YFP-Epac-Rluc) biosensor is based on Bioluminescence Resonance Energy Transfer (BRET). It consists of Epac flanked by a Renilla luciferase (Rluc) and a yellow fluorescent protein (YFP). In the inactive state, the proteins are close, and BRET occurs. When cAMP binds, Epac undergoes a conformational change, increasing the distance between Rluc and YFP and decreasing the BRET signal. An allosteric inhibitor that prevents this change will counteract the cAMP-induced BRET decrease.
-
Procedure:
-
Cells (e.g., HEK293) are transfected with the CAMYEL plasmid.
-
Cells are treated with the test compounds (potential inhibitors).
-
cAMP levels are elevated using an adenylyl cyclase activator like forskolin.
-
The luciferase substrate (e.g., coelenterazine) is added.
-
Light emission from both Rluc and YFP is measured simultaneously. The BRET ratio (YFP emission / Rluc emission) is calculated.
-
Compounds that prevent the forskolin-induced decrease in the BRET ratio are identified as potential inhibitors.[9]
-
Cell-Based Rap1 Activation Assay
This assay validates inhibitor activity within a cellular context.
-
Objective: To measure the levels of active, GTP-bound Rap1 in cells following treatment with an Epac activator and an inhibitor.
-
Procedure:
-
Cultured cells (e.g., Swiss 3T3) are treated with the inhibitor (this compound or a competitive inhibitor) for a defined period.
-
Cells are then stimulated with an Epac-specific agonist (e.g., 8-CPT-2'-O-Me-cAMP) to activate the endogenous Epac.[9]
-
Cells are lysed in a buffer containing a Rap1-GTP-binding domain (RBD) fused to an affinity tag (e.g., GST-RalGDS-RBD).
-
The RBD specifically binds to and pulls down the active, GTP-bound form of Rap1.
-
The pulled-down complex is isolated using affinity beads (e.g., glutathione-sepharose).
-
The amount of active Rap1 in the pulldown and the total Rap1 in the whole-cell lysate are quantified by Western blotting using a Rap1-specific antibody.[9]
-
A reduction in the ratio of active Rap1 to total Rap1 in inhibitor-treated cells indicates effective inhibition.
-
Caption: Key Experimental Workflows.
References
- 1. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are EPAC inhibitors and how do they work? [synapse.patsnap.com]
- 3. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmbreports.org [bmbreports.org]
- 5. ahajournals.org [ahajournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - MedChem Express [bioscience.co.uk]
- 9. Allosteric Inhibition of Epac: COMPUTATIONAL MODELING AND EXPERIMENTAL VALIDATION TO IDENTIFY ALLOSTERIC SITES AND INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Epac: A Promising Therapeutic Target for Vascular Diseases: A Review [frontiersin.org]
- 12. mybiosource.com [mybiosource.com]
- 13. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The future of EPAC-targeted therapies: agonism versus antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Evaluating the Therapeutic Potential of EPAC Inhibitors: A Comparative Analysis of EPAC 5376753 and Other Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of various Exchange Protein Directly Activated by cAMP (EPAC) inhibitors, with a focus on EPAC 5376753. The information is compiled from publicly available experimental data to assist researchers in selecting appropriate compounds for their studies.
Introduction to EPAC Signaling
Exchange Protein Directly Activated by cAMP (EPAC) is a crucial mediator of cyclic AMP (cAMP) signaling, operating independently of Protein Kinase A (PKA).[1] There are two main isoforms, EPAC1 and EPAC2, which are involved in a myriad of cellular processes, including cell adhesion, proliferation, differentiation, and apoptosis.[1] Dysregulation of EPAC signaling has been implicated in numerous diseases, including cancer, cardiovascular diseases, and inflammatory conditions, making EPAC a promising therapeutic target.[1][2] This has led to the development of various small molecule inhibitors targeting one or both EPAC isoforms.
Comparative Analysis of EPAC Inhibitors
This section provides a comparative overview of this compound and other notable EPAC inhibitors. The data presented is collated from various studies and is intended to provide a relative measure of potency and selectivity. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to potential variations in experimental conditions.
Quantitative Data Summary
The following table summarizes the in vitro potency of selected EPAC inhibitors against EPAC1 and EPAC2.
| Compound | Target(s) | Mechanism of Action | IC50 (EPAC1) | IC50 (EPAC2) | Selectivity Notes |
| This compound | EPAC1 | Allosteric Inhibitor | 4 µM (in Swiss 3T3 cells) | - | Selective for EPAC1; does not inhibit PKA. |
| ESI-09 | EPAC1 & EPAC2 | Competitive Inhibitor | 3.2 µM | 1.4 µM | Pan-EPAC inhibitor; >100-fold selectivity over PKA.[3][4] |
| ESI-05 | EPAC2 | - | Ineffective | 0.4 µM, 0.43 µM | Highly selective for EPAC2 over EPAC1.[5][6] |
| (R)-CE3F4 | EPAC1 | - | 4.2 µM, 5.8 µM | 44 µM | ~10-fold selectivity for EPAC1 over EPAC2.[7][8] |
| CE3F4 (racemic) | EPAC1 | Uncompetitive Inhibitor | 10.7 µM, 23 µM | 66 µM | Preferential for EPAC1.[9][10][11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
EPAC Signaling Pathway
This diagram illustrates the central role of EPAC in the cAMP signaling cascade, leading to the activation of the small GTPase Rap1.
Caption: Simplified EPAC signaling pathway.
Experimental Workflow: Rap1 Activation Assay
This diagram outlines the key steps in a pull-down assay to measure the activation state of Rap1, a downstream effector of EPAC.
Caption: Workflow for a Rap1 pull-down activation assay.
Experimental Workflow: BRET Assay for EPAC Inhibition
This diagram illustrates the principle of a Bioluminescence Resonance Energy Transfer (BRET) assay used to screen for EPAC inhibitors.
Caption: BRET assay workflow for EPAC inhibitor screening.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are generalized protocols for assays commonly used to evaluate EPAC inhibitors.
Rap1 Activation Pull-Down Assay
This assay is used to measure the levels of active, GTP-bound Rap1, a direct downstream target of EPAC.
Objective: To determine the effect of EPAC inhibitors on the activation of Rap1.
Materials:
-
Cells of interest
-
EPAC inhibitor (e.g., this compound) and activator (e.g., 8-pCPT-2'-O-Me-cAMP)
-
Lysis buffer
-
RalGDS-RBD (Rap binding domain of RalGDS) fused to GST and coupled to agarose beads
-
Wash buffer
-
SDS-PAGE sample buffer
-
Anti-Rap1 antibody
-
Standard Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat cells with the EPAC inhibitor for a specified time, followed by stimulation with an EPAC activator to induce Rap1 activation.
-
Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Clarification: Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Pull-Down: Incubate the cleared lysates with RalGDS-RBD agarose beads to specifically pull down GTP-bound (active) Rap1.
-
Washing: Pellet the beads by centrifugation and wash several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Rap1 antibody to detect the amount of activated Rap1.
-
Analysis: Quantify the band intensities to determine the relative levels of active Rap1 in treated versus control samples.
Bioluminescence Resonance Energy Transfer (BRET) Assay for EPAC Activity
The CAMYEL (cAMP sensor using YFP-EPAC-Rluc) biosensor is a powerful tool for monitoring EPAC conformational changes in real-time in living cells.[4][12][13][14]
Objective: To screen for and characterize the activity of EPAC modulators.
Materials:
-
HEK293 or other suitable cells
-
CAMYEL biosensor plasmid
-
Transfection reagent
-
EPAC modulators (agonists and inhibitors)
-
Coelenterazine h (luciferase substrate)
-
96-well microplate reader capable of BRET measurements
Procedure:
-
Transfection: Transfect cells with the CAMYEL plasmid and plate in a 96-well plate.
-
Cell Culture: Allow cells to express the biosensor for 24-48 hours.
-
Assay Preparation: On the day of the assay, replace the culture medium with a suitable assay buffer.
-
Compound Addition: Add the test compounds (e.g., this compound) and incubate for a defined period.
-
Substrate Addition and Stimulation: Add the luciferase substrate coelenterazine h. To measure inhibition, subsequently stimulate the cells with a known EPAC agonist.
-
BRET Measurement: Immediately measure the light emission at the donor (Rluc) and acceptor (YFP) wavelengths.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio upon cAMP binding reflects a conformational change in EPAC. Inhibitors will prevent or reduce the agonist-induced decrease in the BRET ratio.
Cell Migration/Invasion Assay (Transwell Assay)
This assay assesses the ability of cells to migrate through a porous membrane, a process in which EPAC signaling can play a significant role.
Objective: To evaluate the effect of EPAC inhibitors on cell migration and invasion.
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
24-well plates
-
Cell culture medium with and without serum (or other chemoattractants)
-
Matrigel (for invasion assays)
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Insert Preparation: For invasion assays, coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is necessary.
-
Cell Seeding: Resuspend cells in serum-free medium containing the EPAC inhibitor or vehicle control and seed them into the upper chamber of the Transwell insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for a period sufficient to allow for cell migration/invasion (typically 16-48 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixing and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained cells in several random fields of view under a microscope.
-
Analysis: Compare the number of migrated/invaded cells between the inhibitor-treated and control groups.
Conclusion
The available data indicates that this compound is a valuable tool for studying the role of EPAC1 in cellular processes due to its selective and allosteric mechanism of action. When compared to other inhibitors, it offers a distinct profile. For instance, while ESI-09 is a potent pan-EPAC inhibitor, this compound's selectivity for EPAC1 may be advantageous in dissecting the specific roles of this isoform. Similarly, its allosteric nature provides a different mode of inhibition compared to the competitive mechanism of ESI-09. The choice of inhibitor will ultimately depend on the specific research question, including the desired isoform selectivity and mechanism of action. Further head-to-head comparative studies, particularly in in vivo models, are needed to fully elucidate the relative therapeutic potential of these compounds.
References
- 1. What are EPAC inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Epac: A Promising Therapeutic Target for Vascular Diseases: A Review [frontiersin.org]
- 3. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. dst.defence.gov.au [dst.defence.gov.au]
- 13. Use of a cAMP BRET Sensor to Characterize a Novel Regulation of cAMP by the Sphingosine 1-Phosphate/G13 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real‐time examination of cAMP activity at relaxin family peptide receptors using a BRET‐based biosensor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guidance for the Disposal of EPAC 5376753
For Immediate Reference by Laboratory Professionals
This document provides crucial safety and logistical information for the proper disposal of EPAC 5376753, a selective and allosteric Epac inhibitor. The following procedures are based on established best practices for laboratory chemical waste management. It is imperative to supplement this guidance with a thorough review of your institution's specific protocols and to consult with your Environmental Health and Safety (EHS) department.
Pre-Disposal and Handling Precautions
Before commencing any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn, including but not limited to:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Waste Identification and Segregation
Proper identification and segregation of chemical waste are the foundational steps to ensure safe and compliant disposal.
-
Chemical Nature: this compound is a chlorinated heterocyclic organic compound. Due to the presence of chlorine, it may be classified as halogenated organic waste.
-
Contaminated Materials: Any materials that have come into direct contact with this compound, such as pipette tips, gloves, and paper towels, must be treated as contaminated waste.
-
Waste Containers: Use only approved, clearly labeled, and leak-proof containers for waste collection. The container must be compatible with the chemical properties of this compound.
Disposal Procedures for Unused or Expired this compound
Solid this compound should be disposed of as solid chemical waste.
-
Containerization: Place the original vial containing the solid compound into a larger, sealable, and clearly labeled waste container designated for solid chemical waste.
-
Labeling: The waste container must be labeled with the full chemical name ("this compound"), the CAS number ("302826-61-5"), and the appropriate hazard warnings (e.g., "Caution: Chemical Waste").
-
Storage: Store the sealed waste container in a designated satellite accumulation area for chemical waste, away from incompatible materials.
Disposal of Solutions Containing this compound
Solutions of this compound, typically prepared in solvents like DMSO, must be disposed of as liquid chemical waste.
-
Waste Stream: Dispose of these solutions in a designated container for halogenated organic solvent waste. Do not mix with non-halogenated solvent waste.
-
Containerization: Use a dedicated, properly vented, and labeled waste container.
-
Labeling: Clearly label the container with the names and approximate concentrations of all constituents, including the solvent (e.g., "this compound in DMSO") and the appropriate hazard symbols.
-
Storage: Store the liquid waste container in a secondary containment tray within a designated waste accumulation area.
Decontamination and Disposal of Contaminated Labware
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol) into the appropriate liquid waste container, followed by a thorough wash with detergent and water.
-
Disposables: All disposable items (e.g., pipette tips, microfuge tubes, gloves) that have come into contact with this compound must be collected in a designated solid waste container for contaminated materials.
Summary of Waste Management
| Waste Type | Container Requirements | Disposal Stream | Key Instructions |
| Solid this compound | Sealed, labeled container | Solid Chemical Waste | Do not mix with other waste types. |
| This compound Solutions | Vented, labeled container with secondary containment | Halogenated Liquid Waste | Segregate from non-halogenated solvents. |
| Contaminated Disposables | Labeled, sealed bag or container | Solid Chemical Waste | Collect all contaminated items. |
Experimental Protocol: General Chemical Waste Neutralization (Illustrative)
-
Identification: Determine the pH of the waste solution using a calibrated pH meter.
-
Neutralization:
-
For acidic waste, slowly add a dilute base (e.g., 1M sodium bicarbonate) while stirring in a chemical fume hood.
-
For basic waste, slowly add a dilute acid (e.g., 1M citric acid) while stirring.
-
-
Monitoring: Continuously monitor the pH and temperature of the solution. The reaction may be exothermic.
-
Completion: The neutralization is complete when the pH is between 6.0 and 8.0.
-
Disposal: The neutralized solution may be eligible for aqueous waste disposal, pending confirmation from your institution's EHS guidelines.
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Disclaimer: The information provided is for guidance purposes only and is based on general laboratory safety principles. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. It is the user's responsibility to consult their institution's Environmental Health and Safety (EHS) department for specific disposal instructions and to comply with all local, state, and federal regulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
